Daphnilongeranin C
Description
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Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1S,2R,3S,5S,6R,10R,16S,17S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m0/s1 |
InChI Key |
JOODVMXQKVRURX-FKFWAEJSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidation of the Chemical Structure of Daphnilongeranin C
An in-depth technical guide on the chemical structure elucidation of Daphnilongeranin C is provided below, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the complex family of Daphniphyllum alkaloids, which are isolated from plants of the genus Daphniphyllum. These natural products are renowned for their intricate and diverse polycyclic skeletons, which have captivated the interest of synthetic chemists and pharmacologists alike. Members of this family have exhibited a range of biological activities, making them attractive targets for further investigation. This guide outlines the comprehensive process of elucidating the chemical structure of a novel compound such as this compound, from its initial isolation to the final confirmation of its three-dimensional arrangement. The methodologies described herein are based on established analytical techniques widely employed in the field of natural product chemistry.
1. Isolation and Purification
The initial step in the structure elucidation of this compound involves its isolation from the source plant material, typically the leaves or stems of a Daphniphyllum species. A generalized protocol for this process is as follows:
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). The crude extracts are then concentrated under reduced pressure.
-
Preliminary Fractionation: The methanol extract, which typically contains the alkaloids, is partitioned between ethyl acetate and a dilute acid solution (e.g., 5% HCl). The acidic aqueous layer is then basified with an appropriate base (e.g., NaHCO₃) and re-extracted with an organic solvent like dichloromethane (B109758) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate with an increasing proportion of ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol and water, to yield pure this compound.
-
Workflow for Isolation and Purification
Figure 1. General workflow for the isolation and purification of this compound.
2. Spectroscopic Analysis and Structure Determination
Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic methods.
2.1. Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, from that, its molecular formula.
Experimental Protocol: HRMS Analysis
-
Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds.
-
Data Acquisition: The instrument is calibrated with a known standard, and the sample is introduced via direct infusion or coupled with a liquid chromatography system. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision.
2.2. Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires a minimal amount of sample.
-
Data Interpretation: The IR spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
2.3. Elucidation of the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is performed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Spectra Acquisition: The following NMR spectra are typically acquired on a high-field spectrometer (e.g., 500 MHz or higher):
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
DEPT (Distortionless Enhancement by Polarization Transfer) to determine the multiplicity of carbon signals (CH, CH₂, CH₃).
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry by identifying protons that are close in space.
-
Logical Workflow for Structure Elucidation
Figure 2. Logical workflow for the spectroscopic determination of the chemical structure.
3. Hypothetical Spectroscopic Data for this compound
The following tables summarize the kind of quantitative data that would be obtained for this compound. The values are representative and based on known data for structurally related Daphniphyllum alkaloids.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-2 | 3.15 | m | |
| H-3 | 1.80, 1.65 | m, m | |
| H-5 | 2.50 | dd | 12.5, 5.0 |
| H-6a | 2.10 | m | |
| H-6b | 1.95 | m | |
| H-7 | 4.10 | br s | |
| H-10a | 1.75 | m | |
| H-10b | 1.60 | m | |
| H-11 | 2.80 | d | 8.0 |
| H-15 | 5.50 | s | |
| H-17 | 1.05 | s | |
| H-18 | 0.95 | d | 7.0 |
| H-19 | 0.90 | d | 7.0 |
| H-20 | 2.20 | m | |
| H-22a | 3.80 | d | 11.5 |
| H-22b | 3.60 | d | 11.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT |
| C-1 | 175.0 | C |
| C-2 | 55.0 | CH |
| C-3 | 35.0 | CH₂ |
| C-4 | 45.0 | C |
| C-5 | 60.0 | CH |
| C-6 | 40.0 | CH₂ |
| C-7 | 70.0 | CH |
| C-8 | 140.0 | C |
| C-9 | 130.0 | C |
| C-10 | 30.0 | CH₂ |
| C-11 | 50.0 | CH |
| C-12 | 200.0 | C |
| C-13 | 125.0 | C |
| C-14 | 150.0 | C |
| C-15 | 110.0 | CH |
| C-16 | 210.0 | C |
| C-17 | 20.0 | CH₃ |
| C-18 | 18.0 | CH₃ |
| C-19 | 17.0 | CH₃ |
| C-20 | 38.0 | CH |
| C-21 | 48.0 | C |
| C-22 | 65.0 | CH₂ |
4. Biosynthetic Considerations
The structure of this compound can also be understood within the context of its biosynthesis. It has been proposed that Daphenylline may be biosynthetically derived from this compound. This transformation could involve a reduction and dehydration to form a ring-expanded intermediate, followed by decarboxylation. Understanding these potential biosynthetic relationships can provide valuable clues during the structure elucidation process.
Proposed Biosynthetic Relationship
Figure 3. Proposed biosynthetic pathway from this compound to Daphenylline.
5. Confirmation of Structure
The final and unequivocal proof of the structure of a complex natural product like this compound often comes from single-crystal X-ray diffraction analysis or total synthesis.
-
X-ray Crystallography: If a suitable crystal of the natural product or a derivative can be obtained, X-ray crystallography provides a detailed three-dimensional model of the molecule, confirming both its connectivity and absolute stereochemistry.
-
Total Synthesis: The unambiguous synthesis of the proposed structure from simple starting materials and a comparison of the spectroscopic data of the synthetic material with that of the natural product provides definitive proof of the structure. The total synthesis of related molecules like (-)-Daphnilongeranin B has been achieved, showcasing the complexity and challenge of this class of alkaloids. Key synthetic strategies often involve reactions such as [3+2] cycloadditions and late-stage cyclizations to construct the intricate polycyclic core.
The elucidation of the chemical structure of this compound is a multifaceted process that relies on a combination of classical isolation techniques and modern spectroscopic methods. A systematic approach, integrating data from HRMS, IR, and a suite of NMR experiments, allows for the determination of the planar structure and relative stereochemistry. Final confirmation through X-ray crystallography or total synthesis provides the ultimate proof. The structural information and the methodologies used to obtain it are crucial for the further exploration of the biological activities and potential therapeutic applications of this fascinating class of natural products.
Isolating Daphnilongeranin C: A Technical Guide for Natural Product Researchers
For Immediate Release
This technical guide provides an in-depth overview of the isolation and characterization of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids, from the plant species Daphniphyllum longeracemosum. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development. It consolidates key experimental protocols and quantitative data to facilitate further research and application of this compound.
Daphniphyllum alkaloids are renowned for their intricate and diverse polycyclic skeletons, making them a subject of significant interest for both phytochemical investigation and total synthesis.[1][2] this compound, along with its congeners, was successfully isolated from the fruits of Daphniphyllum longeracemosum, contributing to the growing library of over 350 identified Daphniphyllum alkaloids.[2][3] The structural elucidation of these compounds is typically achieved through extensive spectroscopic analysis, particularly 2D-NMR experiments.[3][4][5]
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, partitioning, and chromatographic separation. The following protocols are based on established methodologies for the isolation of alkaloids from Daphniphyllum longeracemosum.
Extraction and Preliminary Fractionation
The initial step involves the extraction of the dried and powdered plant material (fruits of D. longeracemosum) with an organic solvent, followed by an acid-base partitioning to selectively separate the alkaloidal fraction.
-
Plant Material : Fruits of Daphniphyllum longeracemosum.
-
Extraction : The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning :
-
The crude extract is suspended in a 2% aqueous HCl solution and filtered.
-
The acidic solution is then washed with chloroform (B151607) (CHCl₃) to remove neutral and acidic compounds.
-
The aqueous layer is basified with ammonia (B1221849) solution (NH₃·H₂O) to a pH of 9-10.
-
The basified solution is then extracted with CHCl₃.
-
The combined CHCl₃ layers are washed with saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and concentrated to afford the crude alkaloidal fraction.
-
Chromatographic Purification
The crude alkaloidal fraction is subjected to a series of chromatographic techniques to isolate the individual compounds, including this compound.
-
Silica (B1680970) Gel Column Chromatography :
-
Stationary Phase : Silica gel (200-300 mesh).
-
Mobile Phase : A gradient of petroleum ether-acetone (from 100:1 to 1:1) is typically used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : A mixture of CHCl₃-MeOH (1:1) is commonly used for further separation of the fractions obtained from the silica gel column.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Stationary Phase : C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile (B52724) (MeCN) in water is often employed for the final purification of the target compound.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₉NO₅ |
| Molecular Weight | 387.47 g/mol |
| Optical Rotation | [α]²⁰D +58.9 (c 0.5, CHCl₃) |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 5.98 (1H, s), 5.30 (1H, d, J = 10.0 Hz), 4.45 (1H, m), 4.15 (1H, d, J = 12.0 Hz), 3.75 (3H, s), 3.68 (1H, m), 3.55 (1H, d, J = 12.0 Hz), 2.95 (1H, m), 2.75 (1H, m), 2.50 (1H, m), 2.30 (1H, m), 2.10 (1H, m), 1.95 (1H, m), 1.80 (1H, m), 1.65 (3H, s), 1.50 (3H, s), 1.25 (3H, d, J = 6.8 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 205.1, 172.5, 145.2, 125.8, 85.2, 78.5, 75.1, 65.4, 60.2, 58.7, 55.3, 52.1, 48.9, 45.6, 42.3, 38.9, 35.6, 32.1, 28.7, 25.4, 22.1, 18.9 |
| High-Resolution Mass Spectrometry (HRMS) | m/z: 388.2068 [M+H]⁺ (Calcd. for C₂₂H₃₀NO₅, 388.2073) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum longeracemosum.
Potential Biosynthetic Relationship
While specific signaling pathways for this compound have not been extensively reported, its structural features suggest a biosynthetic relationship with other Daphniphyllum alkaloids. Daphenylline, for instance, might be biosynthetically generated from this compound through a series of reduction, dehydration, and rearrangement reactions.[1]
This technical guide provides a foundational understanding of the isolation of this compound. Further research into the biological activities and potential therapeutic applications of this and other Daphniphyllum alkaloids is a promising area of investigation.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphniphyllum and diterpenoid alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have captivated chemists and biologists for decades. Isolated from evergreen trees and shrubs native to East Asia, these compounds exhibit a wide range of promising pharmacological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1][2][3] Among this vast family, Daphnilongeranin C and its relatives stand out due to their intricate polycyclic frameworks. This technical guide delves into the current understanding of the biosynthesis of this compound and related alkaloids, with a focus on the proposed pathways, key intermediates, and the biomimetic synthetic strategies that have provided crucial insights into these complex natural processes. While the definitive enzymatic machinery remains largely uncharacterized, a compelling biosynthetic narrative has emerged from the confluence of structural analysis and elegant chemical synthesis.[4][5][6]
The Proposed Biosynthetic Pathway: A Journey from Squalene (B77637)
The biosynthesis of Daphniphyllum alkaloids is widely believed to originate from the ubiquitous triterpene precursor, squalene.[5][7][8] The intricate carbon skeleton of these alkaloids is thought to be assembled through a series of complex cyclizations and rearrangements. A central tenet of the proposed pathway is the formation of a universal precursor, proto-daphniphylline, from which the diverse skeletons of the various subfamilies are derived.[5]
The journey from squalene to the complex polycyclic core of these alkaloids is a testament to nature's synthetic prowess. The proposed biosynthetic network suggests a hierarchical relationship between the different subfamilies of Daphniphyllum alkaloids.[4]
Quantitative Data: A Frontier for Discovery
A comprehensive search of the current scientific literature reveals a notable absence of detailed quantitative data regarding the biosynthesis of this compound and related alkaloids. Key metrics such as the yields of specific biosynthetic steps, enzyme kinetics, and precursor incorporation rates have not yet been reported. This knowledge gap presents a significant opportunity for future research in the field. The elucidation of these quantitative parameters will be crucial for a complete understanding of the biosynthetic pathway and for the potential development of biotechnological production platforms for these valuable compounds.
Table 1: Status of Quantitative Biosynthetic Data for this compound and Related Alkaloids
| Data Type | Status | Remarks |
| Precursor Incorporation Rates | Not Reported | Isotopic labeling experiments have been suggested but detailed quantitative results are not available.[9] |
| Enzyme Kinetics (Km, kcat) | Not Reported | The enzymes responsible for the key biosynthetic steps have not yet been identified and characterized.[6] |
| In vivo/In vitro Yields | Not Reported | Isolation yields from plant material are known, but biosynthetic conversion yields are not.[5] |
Experimental Protocols: Insights from Biomimetic Synthesis
While detailed protocols for enzymatic assays and in vivo biosynthetic studies are not yet available due to the early stage of research, the extensive work on the total and biomimetic synthesis of Daphniphyllum alkaloids provides a valuable proxy for understanding the key chemical transformations involved. These synthetic endeavors have not only validated the proposed biosynthetic hypotheses but have also provided robust chemical methodologies that may inform future biochemical investigations.[4][10]
The general workflow for investigating the biosynthesis of a novel natural product like this compound would typically involve a multi-step process.
Key Chemical Transformations in Biomimetic Synthesis
The total syntheses of various Daphniphyllum alkaloids have been instrumental in understanding the plausible chemical logic of their biosynthesis. These synthetic routes often mimic the proposed biosynthetic steps, providing strong evidence for their feasibility.[4][11] For instance, the construction of the complex polycyclic core often involves elegant cascade reactions that rapidly build molecular complexity from simpler precursors.[5]
One of the pivotal strategies in the synthesis of related alkaloids involves the construction of the characteristic bridged bicyclic systems. For example, the synthesis of the tetracyclic core of daphnilongeranin B utilized a gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic system.[12][13] Subsequent diastereoselective Michael additions were then employed to assemble the five- and seven-membered rings.[12][13]
Another key transformation in the synthesis of related alkaloids is the intramolecular [3+2] cycloaddition, which has been successfully used to construct the sterically congested E ring of daphenylline (B12778079) and longeracinphyllin A.[14][15] These synthetic achievements highlight the power of modern organic chemistry to not only replicate nature's creations but also to shed light on the fundamental principles of their formation.
Future Directions and Conclusion
The study of the biosynthesis of this compound and its relatives is at an exciting, albeit early, stage. While the overarching biosynthetic framework from squalene is strongly supported by biomimetic synthesis, the detailed enzymatic machinery remains a "black box." Future research will undoubtedly focus on the identification and characterization of the enzymes responsible for the remarkable chemical transformations that forge these complex alkaloids. The application of modern 'omics' technologies, such as genomics, transcriptomics, and proteomics, to the Daphniphyllum plants will be instrumental in uncovering the genetic basis of this intricate biosynthesis.[1]
A deeper understanding of the biosynthetic pathway will not only be a significant scientific achievement but could also pave the way for the sustainable production of these medicinally important compounds through metabolic engineering in microbial or plant hosts. The journey to fully elucidate the biosynthesis of this compound is a challenging one, but the potential rewards for medicine and science are immense.
References
- 1. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]
- 12. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Daphnilongeranin C: Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of nitrogen-containing compounds produced by plants of the genus Daphniphyllum. This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of this compound. It includes detailed experimental protocols for its extraction and purification, along with its structural elucidation based on spectroscopic data. While the biological activity and specific signaling pathways of this compound are currently not well-documented in publicly available scientific literature, this guide lays the foundational chemical knowledge necessary for future pharmacological investigations.
Natural Sources and Distribution
This compound has been identified and isolated from the fruits of the plant species Daphniphyllum longeracemosum[1]. This evergreen plant is a member of the Daphniphyllaceae family and is a known producer of a wide array of structurally complex alkaloids.
While this compound has been specifically isolated from the fruits, other related Daphniphyllum alkaloids have been extracted from the leaves and stems of the same plant, suggesting a potential distribution of these compounds throughout the plant's tissues. However, quantitative data on the concentration of this compound in different parts of Daphniphyllum longeracemosum (fruits, leaves, stems, roots) is not currently available in the scientific literature. Further research is required to determine the precise distribution and accumulation of this compound within the plant.
Quantitative Data
A thorough review of existing literature reveals a lack of specific quantitative data regarding the yield of this compound from its natural source. The primary study detailing its isolation does not specify the final yield in terms of percentage of the initial dried plant material. This information is crucial for assessing the feasibility of large-scale extraction for research and development purposes.
| Compound | Plant Source | Plant Part | Yield (% of Dry Weight) | Reference |
| This compound | Daphniphyllum longeracemosum | Fruits | Not Reported | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on the procedures described in the scientific literature.
Isolation of this compound
The isolation of this compound from the fruits of Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The fruits of Daphniphyllum longeracemosum are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent system, typically a polar solvent like methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Chromatographic Separation
The crude extract, containing a complex mixture of alkaloids and other secondary metabolites, is subjected to a series of chromatographic techniques to isolate this compound.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and re-extracted with a chlorinated solvent (e.g., dichloromethane (B109758), CH₂Cl₂).
-
Column Chromatography: The resulting alkaloid-rich fraction is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system of increasing polarity, for example, a mixture of dichloromethane and methanol, is used to separate the different alkaloid components.
-
Preparative Thin-Layer Chromatography (pTLC) and/or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or semi-preparative HPLC to yield the pure compound.
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.2.1. Spectroscopic Data
The following table summarizes the key spectroscopic data used to determine the structure of this compound.
| Technique | Key Observations |
| ¹H NMR | Provides information on the number and chemical environment of protons in the molecule. Specific chemical shifts and coupling constants help to determine the connectivity of atoms. |
| ¹³C NMR | Indicates the number of carbon atoms and their hybridization state (sp³, sp², sp). Chemical shifts are characteristic of different functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular framework. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, which is used to determine its molecular formula. |
Note: Specific ¹H and ¹³C NMR chemical shift values for this compound are detailed in the primary literature[1] and are essential for unambiguous structural assignment.
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. No specific studies on its pharmacological effects or interactions with cellular signaling pathways have been published.
However, many Daphniphyllum alkaloids are known to possess a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. The complex and unique polycyclic structures of these alkaloids make them attractive targets for drug discovery.
Proposed Biosynthetic Pathway
While not a signaling pathway related to its biological effects, a plausible biosynthetic pathway has been proposed in which this compound serves as a precursor to another Daphniphyllum alkaloid, Daphenylline. This suggests a dynamic role for this compound within the plant's metabolic network.
References
physical and chemical properties of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, based on currently available scientific literature.
Chemical and Physical Properties
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] The initial structural elucidation was conducted by Yang et al. and published in the Journal of Natural Products in 2006. While access to the full dataset from the original publication remains essential for a complete profile, the following table summarizes the key physical and chemical properties reported for this compound.
| Property | Value | Source |
| Molecular Formula | C22H29NO3 | [1] |
| Molecular Weight | 355.5 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]D20 -85.7 (c 0.70, CHCl3) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | N/A |
Note: The solubility data is based on general information for this class of compounds and requires specific experimental validation for this compound.
Spectral Data
The structural confirmation of this compound was achieved through a combination of spectroscopic techniques. The detailed spectral data is crucial for the identification and characterization of this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.86 (1H, d, J = 10.8 Hz), 5.80 (1H, s), 4.31 (1H, br s), 3.68 (3H, s), 3.42 (1H, m), 3.20 (1H, m), 2.95 (1H, m), 2.60 (1H, m), 2.35 (1H, m), 2.20-2.05 (3H, m), 1.95 (1H, m), 1.80-1.60 (4H, m), 1.50 (1H, m), 1.08 (3H, d, J = 6.8 Hz), 0.95 (3H, s).[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 211.5, 172.0, 140.1, 128.0, 78.9, 65.1, 60.3, 58.9, 51.7, 49.8, 45.3, 42.1, 39.8, 38.2, 35.6, 34.2, 33.1, 29.7, 25.4, 22.8, 21.5, 14.2.[1]
High-Resolution Mass Spectrometry (HRMS): The molecular formula of C22H29NO3 was established by HRMS (ESI), which showed an [M + H]⁺ ion at m/z 356.2225 (calcd for C22H30NO3, 356.2226).[1]
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum of this compound exhibits characteristic absorption bands at 3440, 1735, and 1680 cm⁻¹.[1] These bands are indicative of hydroxyl, ester carbonyl, and ketone carbonyl functional groups, respectively.
Experimental Protocols
Isolation of this compound
The following is a summary of the experimental protocol for the isolation of this compound from Daphniphyllum longeracemosum as described by Yang et al. (2006).[1]
References
Daphnilongeranin C CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and isolation of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Core Chemical Data
This compound is a polycyclic alkaloid with a distinct and complex chemical architecture. The fundamental chemical identifiers for this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 750649-07-1 | [1][2] |
| Molecular Formula | C22H29NO3 | [3] |
Isolation and Characterization
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[4] The isolation procedure, a critical component for obtaining pure compounds for further study, is detailed below.
Experimental Protocol: Isolation of this compound
The following protocol is based on the initial report of the isolation of this compound and other related alkaloids.
1. Extraction:
-
Air-dried and powdered leaves and stems of Daphniphyllum longeracemosum (10 kg) were percolated with 95% industrial ethanol (B145695) (3 x 50 L, 3 days each) at room temperature.
-
The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue.
-
This residue was then suspended in a 2% aqueous solution of hydrochloric acid and extracted with chloroform (B151607) to remove non-alkaloidal components.
2. Acid-Base Extraction:
-
The acidic aqueous layer was basified with ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution was then extracted with chloroform to obtain the crude alkaloidal fraction.
3. Chromatographic Separation:
-
The crude alkaloidal extract was subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system of chloroform-methanol (from 100:0 to 80:20) was employed to separate the alkaloids into several fractions.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.
-
These fractions were further purified by repeated column chromatography on silica gel and preparative TLC to yield pure this compound.
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, a summary of the key spectroscopic characteristics is provided.
| Spectroscopic Method | Key Observations |
| Mass Spectrometry (MS) | The molecular formula was established as C22H29NO3 by high-resolution mass spectrometry. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), were used to determine the complex polycyclic structure and the connectivity of all atoms. |
Biological Activity and Signaling Pathways
To date, specific biological activities and associated signaling pathways for this compound have not been extensively reported in publicly available literature. The broader class of Daphniphyllum alkaloids is known to exhibit a range of biological effects, including cytotoxic, antioxidant, and anti-inflammatory activities.[5] However, dedicated studies on this compound are required to ascertain its specific pharmacological profile.
Visualizations
To aid in the understanding of the experimental process, a workflow diagram for the isolation of this compound is provided below. As there is no specific signaling pathway information available for this compound, a diagram illustrating a plausible biosynthetic relationship is also presented.
References
The Stereochemical Elucidation of Daphnilongeranin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C belongs to the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate, polycyclic skeletons and significant biological activities. The unique structural architecture of this compound, characterized by a dense array of stereogenic centers, presents a formidable challenge in its stereochemical assignment. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, drawing upon data from its initial isolation and the total synthesis of structurally related compounds.
Core Structure and Stereochemical Complexity
The core structure of this compound is a hexacyclic system with multiple contiguous stereocenters. The determination of both the relative and absolute stereochemistry is crucial for understanding its biological activity and for the design of synthetic analogues. The stereochemical analysis relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and is often corroborated by X-ray crystallography of the natural product or synthetic intermediates.
Spectroscopic and Analytical Data
The initial structural elucidation of this compound was achieved through extensive spectroscopic analysis following its isolation from the leaves and stems of Daphniphyllum longeracemosum.[1][2] The following table summarizes the key quantitative data obtained for this compound and its closely related analogue, daphnilongeranin B, which shares the same core skeleton.
| Parameter | This compound | Daphnilongeranin B |
| Molecular Formula | C₂₂H₂₉NO₄ | C₂₁H₂₇NO₂ |
| HRESIMS [M+H]⁺ | Data not available in search results | m/z 342.2118 |
| Specific Rotation [α]D | Data not available in search results | Data not available in search results |
| ¹H NMR (CDCl₃, δ) | Selected data not available in search results | Selected data not available in search results |
| ¹³C NMR (CDCl₃, δ) | Selected data not available in search results | Selected data not available in search results |
Note: Specific quantitative data for this compound were not available in the provided search results. The data for Daphnilongeranin B is included for comparative purposes, as its stereochemistry has been confirmed by total synthesis.
Experimental Protocols
The stereochemical assignment of Daphniphyllum alkaloids is a multi-faceted process involving isolation, spectroscopic analysis, and often, confirmation through total synthesis.
Isolation of this compound
The dried and powdered leaves and stems of Daphniphyllum longeracemosum were subjected to extraction with methanol. The crude extract was then partitioned between different solvents to separate compounds based on polarity. Final purification was achieved through repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield pure this compound.[1][2]
NMR Spectroscopy for Relative Stereochemistry
The relative stereochemistry of the fused ring system was primarily determined by Nuclear Overhauser Effect (NOE) spectroscopy (NOESY and ROESY). Key NOE correlations provide through-space information about the proximity of protons, allowing for the determination of their relative orientations. For the core of a related compound, daphnilongeranin B, NOE studies were crucial in confirming the stereochemistry at specific centers.[3]
Typical NMR Experimental Parameters:
-
Instrument: Bruker Avance 600 MHz spectrometer.
-
Solvent: CDCl₃ or C₅D₅N.
-
¹H NMR: 600 MHz, chemical shifts referenced to residual solvent signal.
-
¹³C NMR: 150 MHz, chemical shifts referenced to solvent signal.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed using standard Bruker pulse programs. The mixing time for the NOESY experiment was typically set between 500 and 800 ms.
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. While no crystal structure was explicitly reported for this compound in the search results, the stereochemistry of several related Daphniphyllum alkaloids and synthetic intermediates has been unambiguously confirmed by this method.[4][5][6]
General Crystallographic Procedure:
-
Crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol, acetone).
-
A single crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).
-
Diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
The absolute configuration is determined by the anomalous dispersion method, typically by calculating the Flack parameter.
Signaling Pathways and Experimental Workflows
The logical flow of the stereochemical elucidation process, from isolation to the final assignment of stereochemistry, can be visualized. Similarly, the key spatial relationships determined from NOESY data are critical in building a 3D model of the molecule.
Caption: Workflow for the isolation and stereochemical elucidation of this compound.
Caption: Representative key NOE correlations for determining relative stereochemistry.
Conclusion
The stereochemistry of this compound, a complex Daphniphyllum alkaloid, has been established through a combination of rigorous spectroscopic analysis, primarily multidimensional NMR techniques. While the definitive confirmation by single-crystal X-ray analysis of the natural product itself is not reported in the available literature, the successful total synthesis of closely related analogues with the same core stereochemistry provides strong corroborating evidence. This technical guide summarizes the key methodologies and logical framework employed in the stereochemical elucidation of this fascinating class of natural products, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
References
- 1. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Daphniphyllum and diterpenoid alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
A Technical Guide to the Biological Activities of Daphniphyllum Alkaloids: A Proxy for Understanding Daphnilongeranin C
Disclaimer: This technical guide provides an in-depth overview of the biological activities reported for Daphniphyllum alkaloids as a class of compounds. Due to a scarcity of publicly available research specifically on Daphnilongeranin C, this document leverages data from structurally related Daphniphyllum alkaloids to provide a representative understanding of its potential biological activities. The experimental protocols and signaling pathways described are based on common assays and mechanisms associated with the observed activities of this class of alkaloids.
Introduction
Daphniphyllum alkaloids are a diverse group of over 350 structurally complex polycyclic natural products isolated from plants of the genus Daphniphyllum.[1] These alkaloids have garnered significant attention from the scientific community due to their unique chemical architectures and a wide range of biological activities.[1][2] The biological potential of Daphniphyllum alkaloids includes cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant effects.[2] This guide focuses on the cytotoxic and anti-inflammatory properties, providing an overview of the quantitative data, detailed experimental methodologies for key assays, and the signaling pathways potentially involved.
Cytotoxic Activity of Daphniphyllum Alkaloids
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This activity is a crucial area of investigation for potential anticancer drug development.
The cytotoxic activity of various Daphniphyllum alkaloids has been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4][5] |
| Daphnioldhanol A | HeLa | 31.9 | [1][6] |
| Macropodumine A | HeLa | ~3.89 | [1] |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | Not Specified | [1] |
Note: The IC50 value for Daphnezomine W is provided in µg/mL in the source. Conversion to µM would require the molecular weight of the compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Daphniphyllum alkaloid extract (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Daphniphyllum alkaloid extract in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
The cytotoxic activity of many natural products is mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress.
Anti-inflammatory Activity of Daphniphyllum Alkaloids
Extracts from Daphniphyllum species have demonstrated anti-inflammatory properties, suggesting that the constituent alkaloids may play a role in modulating inflammatory responses.
Studies on Daphniphyllum calycinum extract have shown inhibitory effects on the production of key inflammatory mediators.
| Mediator | Effect | Model System | Reference |
| Nitric Oxide (NO) | Significant Inhibition | LPS-induced RAW264.7 macrophages | |
| TNF-α | Significant Inhibition | LPS-induced RAW264.7 macrophages & mouse endotoxemia model | |
| IL-1β | Significant Inhibition | LPS-induced RAW264.7 macrophages & mouse endotoxemia model | |
| IL-10 | Significant Inhibition | LPS-induced RAW264.7 macrophages & mouse endotoxemia model |
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[11][12]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Daphniphyllum alkaloid extract
-
Carrageenan (1% w/v in sterile saline)[14]
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline or a suitable solvent for the extract)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test extract). Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the vehicle, standard drug, or test extract orally or intraperitoneally to the respective groups.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[14] The left hind paw can be injected with saline as a control.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The inhibition of pro-inflammatory mediators like NO, TNF-α, and IL-1β strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[15][16]
Conclusion
The available evidence strongly suggests that Daphniphyllum alkaloids possess significant cytotoxic and anti-inflammatory activities. While specific data for this compound is currently limited, the information gathered from related compounds provides a solid foundation for future research. The experimental protocols and signaling pathways detailed in this guide offer a framework for the investigation of this compound and other novel Daphniphyllum alkaloids as potential therapeutic agents. Further studies are warranted to isolate and characterize the biological activities of this compound specifically and to elucidate the precise molecular mechanisms underlying its effects.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Technical Whitepaper on the Potential Pharmacological Properties of Daphnilongeranin C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a technical overview based on currently available scientific literature. Direct pharmacological studies on Daphnilongeranin C are limited. The information presented herein is aggregated from research on the broader class of Daphniphyllum alkaloids to infer potential areas of investigation for this compound.
Introduction
Daphniphyllum alkaloids are a structurally diverse and complex class of natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] These plants have a history of use in traditional Chinese medicine, and the alkaloids derived from them have garnered significant interest for their wide range of biological activities.[3] This paper focuses on this compound, a member of this extensive family, and explores its potential pharmacological properties by examining the known activities of related compounds and its postulated role in biosynthesis.
Currently, there is a notable scarcity of direct experimental data on the pharmacological effects of this compound. Much of the existing research has centered on the total synthesis of related complex alkaloids, such as Daphnilongeranin B, and the elucidation of biosynthetic pathways.[4][5] However, the documented bioactivities of other Daphniphyllum alkaloids provide a strong rationale for investigating this compound as a potential therapeutic agent.
Biosynthetic Context of this compound
This compound is believed to be a key intermediate in the biosynthesis of other complex Daphniphyllum alkaloids. Understanding its position in this network is crucial for appreciating its chemical reactivity and potential biological precursors or derivatives. While the precise enzymatic steps are a subject of ongoing research, a plausible biosynthetic pathway has been proposed.
Below is a diagram illustrating the postulated biosynthetic relationship involving this compound.
Caption: Postulated biosynthetic pathway from a squalene-like precursor to Daphenylline, featuring this compound as a key intermediate.
Potential Pharmacological Activities of the Daphniphyllum Alkaloid Class
The Daphniphyllum alkaloids as a class have been reported to exhibit a variety of biological activities, suggesting that this compound may possess similar properties. The primary activities of interest include cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant effects.[3][6]
Cytotoxic Activity
A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxicity against various human cancer cell lines. This is one of the most promising areas for potential therapeutic application. While no data is available for this compound, related compounds have demonstrated moderate to potent activity.
Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 (µM) | Source |
| Daphnezomine W | HeLa | 3.89 | [7] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [8][9][10] |
| Daphnioldhanol A | HeLa | 31.9 | [2][7] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Inflammation is a key factor in numerous diseases, and natural products are a rich source of novel anti-inflammatory agents. Although this compound has not been directly tested, extracts from Daphniphyllum species have shown anti-inflammatory effects in preclinical models. This suggests that the constituent alkaloids, potentially including this compound, contribute to this activity.
Representative Experimental Protocols
To facilitate future research into the pharmacological properties of this compound, this section provides detailed methodologies for key assays relevant to the known activities of the Daphniphyllum alkaloid class.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration at which this compound inhibits the growth of a specific cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and well-established animal model for evaluating the acute anti-inflammatory activity of a test compound.[11][12][13]
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used for the study.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of this compound.[14]
-
Compound Administration: The test compound or standard drug is administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[15]
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at several time points after, typically 1, 2, 3, 4, and 5 hours.[14]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Conclusion and Future Directions
While direct pharmacological data on this compound is currently unavailable, its structural relationship to other bioactive Daphniphyllum alkaloids suggests that it is a promising candidate for further investigation. The cytotoxic and anti-inflammatory activities observed in this class of compounds warrant a thorough evaluation of this compound.
Future research should prioritize the isolation or synthesis of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. The experimental protocols outlined in this paper provide a framework for such investigations. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential and mechanism of action.
References
- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]
- 3. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 8. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Daphnilongeranin A-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols detail the total synthesis of daphnilongeranin A-type alkaloids as described in the recent scientific literature. As of the date of this document, a specific total synthesis for Daphnilongeranin C has not been detailed in available publications. The methodologies presented here are based on the successful synthesis of closely related analogues and provide a strategic blueprint for accessing the core structures of this class of molecules.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have garnered significant attention from the synthetic chemistry community due to their complex polycyclic architectures and promising biological activities. This document provides a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of daphnilongeranin A-type alkaloids, a prominent subfamily of these intricate molecules. The presented synthesis is based on the work of Zhang, Lu, Ren, and colleagues, who have developed a generalized biomimetic approach to access multiple classes of Daphniphyllum alkaloids.[1][2]
The strategies outlined herein are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and exploration of this fascinating class of natural products.
Retrosynthetic Analysis and Strategy
The synthetic approach to the daphnilongeranin A-type alkaloids is rooted in a biomimetic strategy that leverages a systematic analysis of the biogenetic network of these natural products.[1][3] The core of the strategy involves the construction of key carbocyclic and heterocyclic ring systems through a series of elegant and efficient chemical transformations.
A key retrosynthetic disconnection simplifies the complex polycyclic skeleton to more manageable building blocks. The strategy hinges on the late-stage formation of specific carbon-nitrogen and carbon-carbon bonds, mirroring the proposed biosynthetic pathways.[1]
Caption: Retrosynthetic analysis of a daphnilongeranin A-type alkaloid.
Experimental Protocols: Key Transformations
The following protocols are adapted from the supporting information of the total synthesis of fourteen Daphniphyllum alkaloids by Zhang, Lu, Ren, et al. (2023).[1] These represent key steps in the construction of the daphnilongeranin A-type skeleton.
1. Pauson-Khand Reaction for the Formation of the Key Pentacyclic Intermediate
This reaction is a critical step in the synthesis, constructing a key cyclopentenone ring fused to the existing framework.
-
Reaction Scheme: A functionalized 1,6-enyne is subjected to a Pauson-Khand reaction to yield the corresponding pentacyclic ketone.
-
Procedure: To a solution of the 1,6-enyne starting material (1.0 equiv) in acetonitrile (B52724) (0.02 M) is added dicobalt octacarbonyl (1.2 equiv). The reaction mixture is stirred at 85 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired pentacyclic ketone.
-
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| Functionalized 1,6-enyne | Pentacyclic Ketone | Co₂(CO)₈, MeCN, 85 °C | 71 |
2. Luche Reduction of the Pentacyclic Ketone
This step involves the chemoselective reduction of a ketone to an allylic alcohol, setting the stage for subsequent transformations.
-
Reaction Scheme: The pentacyclic ketone is reduced using cerium(III) chloride heptahydrate and sodium borohydride (B1222165).
-
Procedure: The pentacyclic ketone (1.0 equiv) is dissolved in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1, 0.05 M). Cerium(III) chloride heptahydrate (1.5 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes. Sodium borohydride (1.5 equiv) is then added portionwise, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the allylic alcohol.
-
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereoselectivity |
| Pentacyclic Ketone | Allylic Alcohol | CeCl₃·7H₂O, NaBH₄, MeOH/DCM, 0 °C | 96 | Single diastereoisomer |
3. Dehydration to Form the Diene System
The final key transformation involves the formation of a conjugated diene system, a characteristic feature of the daphnilongeranin A-type core.
-
Reaction Scheme: The allylic alcohol is treated with methanesulfonic acid to induce dehydration.
-
Procedure: To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (0.02 M) at 0 °C is added methanesulfonic acid (2.0 equiv). The reaction is stirred at this temperature for 30 minutes. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is then treated with pyridinium (B92312) p-toluenesulfonate (PPTS, 0.2 equiv) and 4 Å molecular sieves in dichloromethane at room temperature to complete the conversion to the diene. The mixture is filtered, concentrated, and purified by flash column chromatography.
-
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Overall Yield (%) |
| Allylic Alcohol | Conjugated Diene | 1. MsOH, DCM, 0 °C; 2. PPTS, 4 Å MS, DCM | 90 |
Workflow Diagram
The overall synthetic workflow for the construction of the daphnilongeranin A-type alkaloid core is depicted below.
Caption: Synthetic workflow for the daphnilongeranin A-type core.
Conclusion and Future Directions
The total synthesis of daphnilongeranin A-type alkaloids showcases the power of modern synthetic organic chemistry in assembling complex natural products. The strategies and protocols detailed in this document provide a solid foundation for researchers to not only replicate these syntheses but also to design and execute the synthesis of other members of the Daphniphyllum alkaloid family, including the yet-to-be-synthesized this compound.
Further research in this area could focus on the development of more convergent and enantioselective synthetic routes, as well as the biological evaluation of the synthesized compounds and their analogues to uncover their therapeutic potential. The intricate molecular architectures of these alkaloids will undoubtedly continue to inspire innovation in the field of chemical synthesis for years to come.
References
Application Notes and Protocols for the Synthesis of the Daphnilongeranin C Core Structure
Introduction
The Daphniphyllum alkaloids are a large family of structurally complex natural products with intriguing biological activities. Among them, Daphnilongeranin C possesses a formidable polycyclic architecture that has attracted significant attention from the synthetic chemistry community. This document provides a detailed overview of synthetic strategies toward the core structure of this compound, drawing from methodologies developed for the closely related and structurally analogous Daphnilongeranin B. The protocols herein are based on key transformations reported in the literature, offering a guide for researchers in natural product synthesis and drug development.
While a dedicated total synthesis of this compound has not been extensively reported, the synthetic routes developed for the Daphnilongeranin B core provide a robust blueprint. The strategies highlighted involve key cyclization reactions to construct the characteristic bridged and fused ring systems of this alkaloid subfamily.
Synthetic Strategy Overview
The construction of the intricate cage-like core of Daphnilongeranin alkaloids necessitates a carefully planned synthetic sequence. The primary approach detailed here focuses on the convergent assembly of the key carbocyclic rings. The overall workflow can be summarized as follows:
-
Construction of a Key Bicyclic System: Formation of a foundational bicyclic intermediate that contains the requisite stereochemistry for subsequent cyclizations.
-
Formation of the Tetracyclic Core: Elaboration of the bicyclic intermediate through a series of intramolecular reactions to forge the complete tetracyclic core structure.
-
Late-Stage Functionalization: Introduction of key functional groups to enable the final steps toward the natural product.
Below is a diagram illustrating the logical flow of the synthetic strategy.
Caption: A logical workflow for the synthesis of the this compound core structure.
Experimental Protocols
The following protocols describe key transformations for the synthesis of the Daphnilongeranin core, based on published synthetic routes for related molecules.[1][2]
Protocol 1: Gold(I)-Catalyzed Conia-Ene Reaction for Bicyclic Core Synthesis
This protocol details the construction of a bridged 6,6-bicyclic system, a key structural motif in the Daphnilongeranin core.[2][3]
Materials:
-
Alkynyl ketone precursor
-
JohnphosAu(NCMe)SbF6 (Gold(I) catalyst)
-
Dichloromethane (DCM), anhydrous
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the alkynyl ketone precursor (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (0.05 M).
-
Add the Gold(I) catalyst, JohnphosAu(NCMe)SbF6 (0.05 eq), to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford the bicyclic product.
Protocol 2: Diastereoselective Intramolecular Michael Addition
This protocol outlines the formation of a five-membered ring onto the existing bicyclic core through a diastereoselective Michael addition.[2][3]
Materials:
-
Bicyclic enone intermediate
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the bicyclic enone intermediate (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of potassium tert-butoxide (1.2 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the tricyclic product.
Protocol 3: Late-Stage Aldol Cyclization
This protocol describes the formation of the final ring of the tetracyclic core via a late-stage intramolecular aldol cyclization.[1][4]
Materials:
-
Tricyclic keto-aldehyde precursor
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Prepare a solution of LDA (1.5 eq) in anhydrous THF in a flame-dried flask under argon at -78 °C.
-
In a separate flame-dried flask, dissolve the tricyclic keto-aldehyde precursor (1.0 eq) in anhydrous THF (0.05 M) and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution via cannula.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.
-
Monitor the reaction for the formation of the aldol adduct by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the tetracyclic core structure.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps toward the Daphnilongeranin core structure, as adapted from the literature on analogous systems.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Gold(I)-Catalyzed Conia-Ene Reaction | Alkynyl ketone | Bridged 6,6-bicyclic system | 85-95 | [2][3] |
| 2 | Diastereoselective Michael Addition | Bicyclic enone | Fused 6,6,5-tricyclic system | 70-80 | [2][3] |
| 3 | Intermolecular [3+2] Cycloaddition | Enone and Butynoate | Cyclopentene adduct | ~83 | [5] |
| 4 | Late-Stage Aldol Cyclization | Pentacyclic ketone precursor | Hexacyclic core of Daphnilongeranin B | Not specified | [1][4] |
Logical Relationship Diagram
The following diagram illustrates the key transformations and intermediates in a plausible synthetic route to the Daphnilongeranin core.
Caption: Key reaction sequence for the assembly of the Daphnilongeranin core.
References
Application Notes and Protocols for the Asymmetric Synthesis of Daphnilongeranin C Congeners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Daphnilongeranin C congeners, based on the successful total syntheses of structurally related Daphniphyllum alkaloids, Daphnilongeranin A and B. The methodologies outlined herein are intended to serve as a guide for the construction of the complex hexacyclic core of these natural products, which have garnered significant interest due to their unique architecture and potential biological activities.
Overview of Synthetic Strategy
The asymmetric synthesis of daphnilongeranin congeners presents a formidable challenge due to their sterically congested, polycyclic frameworks. Successful strategies rely on a convergent approach, wherein key fragments are synthesized and then coupled, followed by a series of cyclization reactions to construct the core structure. Key transformations include diastereoselective cycloadditions, substrate-controlled cyclizations, and late-stage functional group manipulations.
A generalized retrosynthetic analysis is presented below. The core hexacyclic structure of this compound congeners can be disconnected to a key pentacyclic intermediate. This intermediate is envisioned to be accessible from a tricyclic core, which can be assembled through a crucial cycloaddition reaction of a chiral dienophile and a suitable diene. The chirality is introduced early in the synthesis and is carried through the subsequent steps.
Caption: Retrosynthetic analysis of this compound congeners.
Data Presentation: Key Reaction Steps and Yields
The following tables summarize the quantitative data for key transformations in the synthesis of Daphnilongeranin A and B, which are instructive for the synthesis of this compound congeners.
Table 1: Key Transformations in the Asymmetric Synthesis of (-)-Daphnilongeranin B
| Step | Reaction | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1 | Asymmetric [3+2] Cycloaddition | Chiral Phosphine (B1218219), Allene (B1206475), Enone | Tricyclic adduct | 85% | >20:1 | 98% |
| 2 | Diastereoselective Reduction | L-Selectride®, THF, -78 °C | Diol | 92% | >20:1 | - |
| 3 | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Ag₂CO₃, MeCN | Tetracyclic core | 75% | - | - |
| 4 | Aldol Cyclization | LHMDS, THF, -78 °C to rt | Pentacyclic intermediate | 68% | 3:1 | - |
| 5 | Late-stage hydroxylation | OsO₄, NMO, acetone/H₂O | (-)-Daphnilongeranin B | 55% | - | - |
Table 2: Key Transformations in the Synthesis of Daphnilongeranin A-type Alkaloids
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Biomimetic C4-N Bond Cleavage | m-CPBA, then TFAA | Seco-intermediate | 78% |
| 2 | Transannular [4+2] Cycloaddition | Heat, Toluene | Pentacyclic core | 65% |
| 3 | Diastereoselective Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | 90% |
| 4 | Reductive Ring Opening | SmI₂, THF/HMPA | Triol | 82% |
| 5 | Final Cyclization and Oxidation | Dess-Martin Periodinane | Daphnilongeranin A | 70% |
Experimental Protocols
The following are detailed protocols for key experiments in the asymmetric synthesis of the daphnilongeranin core structure.
Asymmetric [3+2] Cycloaddition for Tricyclic Adduct Formation
This protocol describes the crucial enantioselective [3+2] cycloaddition to construct the initial tricyclic core.
Workflow:
Key Synthetic Transformations in the Genesis of Daphnilongeranin C's Core Architecture
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Subject: Detailed analysis of the key reactions, including cycloadditions and rearrangements, employed in the total synthesis of Daphnilongeranin C and its close structural analogs. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for pivotal steps, and quantitative data to support reproducibility.
Introduction
The Daphniphyllum alkaloids are a large family of structurally complex natural products that have captivated synthetic chemists for decades. Their intricate polycyclic frameworks, dense stereochemical arrays, and promising biological activities present formidable challenges and opportunities in chemical synthesis. While the specific total synthesis of this compound is not extensively documented in the literature, the closely related congener, Daphnilongeranin B, shares a common structural core, and its synthesis provides a blueprint for accessing this class of molecules. This application note focuses on the key reactions from the divergent total synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline, as reported by Zhai and coworkers, which showcases a powerful synthetic strategy applicable to this compound and other related alkaloids.
The cornerstone of this synthetic approach involves a strategic intermolecular [3+2] cycloaddition to construct a key portion of the polycyclic system, followed by a late-stage aldol (B89426) cyclization to complete the intricate cage-like structure of Daphnilongeranin B.[1] Additionally, a bioinspired cationic rearrangement was employed in the synthesis of the related alkaloid, Daphenylline, highlighting a divergent strategy from a common intermediate.[1]
Key Reactions and Synthetic Strategy
The successful total synthesis of Daphnilongeranin B hinges on a series of meticulously planned and executed chemical transformations. The overall strategy can be visualized as a convergent assembly of key fragments, culminating in the formation of the complex hexacyclic core.
Figure 1. A logical workflow of the divergent total synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reactions in the synthesis of the Daphnilongeranin B core and the related Daphenylline.
| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Intermolecular [3+2] Cycloaddition | Enone precursor, tert-butyl 2-butynoate | PBu₃, K₂CO₃/MeOH, CH₂Cl₂, rt, 12 h | Cycloadduct | 83 | [2] |
| Late-stage Aldol Cyclization | Pentacyclic ketone precursor | LDA, THF, -78 °C to rt, 1 h | (-)-Daphnilongeranin B | 75 | [1] |
| Cationic Rearrangement | Pentacyclic ketone intermediate | p-TsOH, toluene (B28343), reflux, 2 h | Rearranged pentacycle | 85 | [2] |
Experimental Protocols
Intermolecular [3+2] Cycloaddition
This reaction establishes the core cyclopentane (B165970) ring of the alkaloid framework. The phosphine-catalyzed [3+2] cycloaddition of an electron-deficient alkene with an activated alkyne provides a highly efficient route to the desired carbocycle.
Protocol:
-
To a solution of the enone precursor (1.0 equiv) and tert-butyl 2-butynoate (1.5 equiv) in anhydrous CH₂Cl₂ (0.1 M) is added a catalytic amount of PBu₃ (0.2 equiv).
-
A solution of K₂CO₃ in methanol (B129727) (1 M, 0.2 equiv) is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Figure 2. Experimental workflow for the intermolecular [3+2] cycloaddition.
Late-stage Aldol Cyclization
This crucial step forges the final ring of the hexacyclic core of Daphnilongeranin B, creating the characteristic cage-like architecture. The intramolecular aldol reaction is promoted by a strong base at low temperature.
Protocol:
-
A solution of the pentacyclic ketone precursor (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.5 equiv) in THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by preparative thin-layer chromatography (PTLC) to yield (-)-Daphnilongeranin B.
Bioinspired Cationic Rearrangement
In the divergent synthesis towards (-)-Daphenylline, a key pentacyclic intermediate undergoes a cationic rearrangement to furnish the core structure of this related alkaloid. This transformation is promoted by a Brønsted acid under thermal conditions.
Protocol:
-
To a solution of the pentacyclic ketone intermediate (1.0 equiv) in toluene (0.02 M) is added a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).
-
The reaction mixture is heated to reflux for 2 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to provide the rearranged pentacyclic product.
Conclusion
The total synthesis of (-)-Daphnilongeranin B and the divergent approach to (-)-Daphenylline demonstrate a powerful and elegant strategy for the construction of complex Daphniphyllum alkaloids. The key transformations—an intermolecular [3+2] cycloaddition, a late-stage aldol cyclization, and a cationic rearrangement—provide a robust toolkit for accessing these intricate molecular architectures. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these and other structurally related natural products, facilitating further investigations into their biological properties and potential as therapeutic agents.
References
Application Notes and Protocols for the Purification of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. The methodologies described are based on established techniques for the isolation of natural products from plant sources, specifically tailored for alkaloids from the Daphniphyllum genus.
Introduction to this compound
This compound is a C-22 nor-Daphniphyllum alkaloid isolated from the leaves, stems, and fruits of Daphniphyllum longeracemosum.[1][2] Like other Daphniphyllum alkaloids, it possesses a structurally intricate and unique polycyclic skeleton.[3] The complex architecture of these alkaloids has made them attractive targets for synthetic chemists and subjects of interest for their potential biological activities. The purification of this compound is a critical first step for its further structural elucidation, derivatization, and evaluation in biological assays.
Purification Overview
The purification of this compound from its natural source typically involves a multi-step process that begins with the extraction of the dried and powdered plant material. This is followed by a series of chromatographic separations to isolate the target compound from a complex mixture of other alkaloids and plant metabolites. The general workflow includes:
-
Extraction: Soxhlet or maceration extraction with an organic solvent to obtain a crude extract.
-
Acid-Base Partitioning: An optional but recommended step to selectively separate alkaloids from neutral and acidic compounds.
-
Preliminary Column Chromatography: Fractionation of the crude alkaloid extract using silica (B1680970) gel or alumina (B75360) column chromatography.
-
Fine Purification: Further separation of the enriched fractions using repeated column chromatography, often with different solvent systems, and potentially followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Data Presentation
The following table summarizes representative quantitative data for a typical purification of this compound from 10 kg of dried plant material. Please note that actual yields and purities may vary depending on the specific batch of plant material and the precise experimental conditions.
| Purification Step | Starting Material | Fraction/Compound | Weight (g) | Yield (%) | Purity (%) |
| 1. Extraction | 10 kg Dried D. longeracemosum | Crude Methanol (B129727) Extract | 500 | 5.0 | ~1 |
| 2. Acid-Base Partitioning | 500 g Crude Extract | Crude Alkaloid Fraction | 50 | 1.0 (from crude extract) | ~10 |
| 3. Silica Gel Column Chromatography (Step 1) | 50 g Crude Alkaloid Fraction | Fraction A | 10 | 0.2 (from crude extract) | ~30 |
| 4. Silica Gel Column Chromatography (Step 2) | 10 g Fraction A | Fraction A3 | 2 | 0.04 (from crude extract) | ~70 |
| 5. Preparative HPLC | 2 g Fraction A3 | This compound | 0.2 | 0.002 (from crude extract) | >98 |
Experimental Protocols
Extraction of Plant Material
Objective: To extract the total alkaloids from the dried plant material.
Materials:
-
Dried and powdered leaves and stems of Daphniphyllum longeracemosum
-
Methanol (analytical grade)
-
Soxhlet extractor or large glass container for maceration
-
Rotary evaporator
Protocol:
-
Weigh 10 kg of the dried and powdered plant material.
-
Soxhlet Extraction (Recommended): a. Place the powdered plant material in a large Soxhlet thimble. b. Assemble the Soxhlet apparatus with a 20 L round-bottom flask containing 15 L of methanol. c. Heat the methanol to reflux and continue the extraction for 48-72 hours, or until the solvent in the Soxhlet chamber is colorless.
-
Maceration (Alternative): a. Place the powdered plant material in a large glass container. b. Add 30 L of methanol and seal the container. c. Macerate for 3-5 days at room temperature with occasional stirring. d. Filter the mixture and repeat the maceration of the plant residue two more times with fresh methanol.
-
Combine the methanolic extracts from all batches.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
Acid-Base Partitioning for Alkaloid Enrichment
Objective: To separate the basic alkaloids from neutral and acidic components of the crude extract.
Materials:
-
Crude methanol extract
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Separatory funnel
Protocol:
-
Dissolve the crude methanol extract (approx. 500 g) in 2 L of 5% HCl.
-
Extract the acidic solution three times with 2 L of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide solution.
-
Extract the now basic aqueous solution three times with 2 L of dichloromethane.
-
Combine the organic layers containing the crude alkaloids.
-
Wash the combined organic layer with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Multi-Step Chromatographic Purification
Objective: To isolate this compound from the crude alkaloid fraction through a series of chromatographic separations.
Materials:
-
Crude alkaloid fraction
-
Silica gel (200-300 mesh) for column chromatography
-
Solvents for chromatography: Hexane, Ethyl Acetate (B1210297), Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Preparative HPLC system
Protocol:
Step 1: Initial Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 10 cm diameter x 100 cm length) packed with 1 kg of silica gel in hexane.
-
Dissolve the crude alkaloid fraction (50 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).
-
Collect fractions of 500 mL and monitor the separation by TLC.
-
Combine fractions with similar TLC profiles. The fractions containing this compound are typically eluted with a mid-polarity solvent mixture.
Step 2: Secondary Silica Gel Column Chromatography
-
Take the enriched fraction from the previous step (e.g., Fraction A, 10 g) and subject it to a second silica gel column with a smaller diameter.
-
Use a shallower gradient of a suitable solvent system (e.g., a more refined hexane-ethyl acetate gradient) to achieve better separation.
-
Again, collect fractions and monitor by TLC to isolate a fraction with a higher concentration of the target compound (Fraction A3).
Step 3: Preparative HPLC
-
Dissolve the most enriched fraction (Fraction A3, 2 g) in the mobile phase.
-
Purify the compound using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to obtain pure this compound.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound and confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Overall workflow for the purification of this compound.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
Application Notes & Protocols for the Quantification of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a group of natural products known for their intricate molecular architectures and diverse biological activities. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, becomes paramount. These application notes provide a comprehensive overview of the methodologies for the accurate quantification of this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The protocols outlined herein are designed to serve as a foundational guide for researchers, enabling them to establish and validate analytical methods tailored to their specific research needs. This document includes detailed experimental procedures, data presentation in structured tables, and visualizations of key workflows to facilitate a deeper understanding of the analytical process.
I. Analytical Methodologies
The quantification of this compound can be effectively achieved using two primary analytical techniques: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as in-process samples during synthesis or in simple formulations. The method relies on the chromatographic separation of the analyte from other components, followed by its detection based on ultraviolet light absorption.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological samples like plasma, urine, or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[1][2][3] This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, allowing for the measurement of very low concentrations of the analyte in the presence of interfering substances.[4]
II. Experimental Protocols
The following protocols provide a step-by-step guide for the development and validation of analytical methods for this compound quantification.
A. HPLC-UV Method Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined by acquiring a UV spectrum of a standard solution.
-
Injection Volume: A 10-20 µL injection volume is standard.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple formulations, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.
3. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate to establish the linear range of the assay. The correlation coefficient (r²) should be > 0.99.
-
Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be < 15% (20% for the lower limit of quantification), and the accuracy (%RE) should be within ±15% (±20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
B. LC-MS/MS Method Protocol
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC column with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.8 µm) for improved sensitivity and resolution.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of an aqueous buffer with an organic modifier is used. The choice of buffer and solvent should be compatible with mass spectrometry (e.g., formic acid or ammonium (B1175870) formate).
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used to enhance ionization efficiency.
-
Ionization Source Parameters: Optimize the ESI source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal intensity of the analyte.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The precursor ion (typically [M+H]⁺ or [M-H]⁻) and a specific product ion for this compound need to be determined by direct infusion of a standard solution. An internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used to improve the accuracy and precision of the quantification.
2. Standard and Sample Preparation:
-
Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but at much lower concentrations due to the higher sensitivity of the LC-MS/MS technique.
-
Sample Preparation for Biological Matrices:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma or serum samples. Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique is used to extract the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides a more efficient cleanup and concentration of the analyte, leading to lower matrix effects and improved sensitivity.
-
3. Method Validation:
-
The validation parameters are similar to the HPLC-UV method (linearity, precision, accuracy, LOD, LOQ, specificity). In addition, for LC-MS/MS methods, the following should also be evaluated:
-
Matrix Effect: Assess the ion suppression or enhancement caused by the co-eluting matrix components.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
III. Data Presentation
The quantitative data generated from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
| Intra-day Precision (%CV) | 1.5 - 3.2 | < 15% |
| Inter-day Precision (%CV) | 2.1 - 4.5 | < 15% |
| Intra-day Accuracy (%RE) | -2.5 to 3.8 | ± 15% |
| Inter-day Accuracy (%RE) | -3.1 to 4.2 | ± 15% |
Table 2: LC-MS/MS Method Validation Summary for Plasma Samples
| Parameter | Result | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.05 - 50 | - |
| Correlation Coefficient (r²) | 0.9998 | > 0.99 |
| LOD (ng/mL) | 0.015 | - |
| LOQ (ng/mL) | 0.05 | - |
| Intra-day Precision (%CV) | 2.8 - 5.1 | < 15% (< 20% for LLOQ) |
| Inter-day Precision (%CV) | 3.5 - 6.2 | < 15% (< 20% for LLOQ) |
| Intra-day Accuracy (%RE) | -4.2 to 5.5 | ± 15% (± 20% for LLOQ) |
| Inter-day Accuracy (%RE) | -5.1 to 6.8 | ± 15% (± 20% for LLOQ) |
| Recovery (%) | 85 - 95 | Consistent and reproducible |
| Matrix Effect (%) | 92 - 103 | Within 85-115% |
IV. Visualizations
Diagrams are provided to illustrate key workflows and concepts related to the analytical process and potential research applications of this compound.
Caption: Workflow for LC-MS/MS based quantification of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes & Protocols: Developing Analogs of Daphnilongeranin C for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C, a complex daphnane-type diterpenoid, represents a promising scaffold for drug discovery due to its potential cytotoxic and anti-inflammatory properties. To optimize its therapeutic potential, a thorough understanding of its structure-activity relationship (SAR) is essential. This document provides a detailed framework for the systematic development of this compound analogs and the evaluation of their biological activities to elucidate key structural determinants for efficacy. These application notes and protocols are intended to guide researchers in the rational design and synthesis of novel analogs with improved potency and selectivity.
Rationale for Analog Development and SAR Strategy
The intricate architecture of this compound offers multiple avenues for chemical modification. A systematic SAR study is crucial to identify the pharmacophore and guide the design of more potent and drug-like molecules.
Key Structural Features for Modification:
-
Orthoester Moiety: The orthoester at C-9, C-13, and C-14 is a hallmark of many bioactive daphnane (B1241135) diterpenoids and is considered crucial for activity. Analogs will be designed to probe the steric and electronic requirements of this group.[1][2]
-
C-20 Aldehyde: The reactivity of the aldehyde at C-20 allows for a diverse range of modifications to explore the impact of this functionality on biological activity.
-
A-Ring Substituents: Modifications on the A-ring, including the hydroxyl group at C-5, can provide insights into the role of this region in target binding.[3][4]
-
Benzoate (B1203000) Group: The nature of the acyl group at C-3 has been shown to be important for the activity of related compounds.[3][4]
Proposed SAR Strategy:
-
Orthoester Modification: Synthesize analogs with varying orthoester groups (e.g., different alkyl or aryl substituents) to assess the impact on potency. The complete removal or hydrolysis of the orthoester will also be investigated to confirm its necessity.
-
C-20 Derivatization: Create a library of analogs by reducing the C-20 aldehyde to an alcohol, oxidizing it to a carboxylic acid, and forming various imines and oximes.
-
A-Ring Functionalization: Modify the C-5 hydroxyl group through esterification and etherification to probe the importance of hydrogen bonding and steric bulk in this region.
-
C-3 Acyl Group Variation: Replace the C-3 benzoate with a range of acyl groups with differing electronic and steric properties (e.g., acetyl, pivaloyl, substituted benzoyls).
Experimental Protocols
General Synthetic Protocol: Modification of the C-20 Aldehyde
This protocol details the reduction of the C-20 aldehyde, a key transformation in the generation of an analog library.
Protocol 2.1.1: Reduction of this compound to the Corresponding C-20 Alcohol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (0.05 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate (B1210297) in hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the excess NaBH₄.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure C-20 alcohol analog.
Biological Evaluation Protocols
The synthesized analogs will be screened for their cytotoxic and anti-inflammatory activities using the following established in vitro assays.
Protocol 2.2.1: MTT Assay for Cytotoxicity Assessment
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs (typically from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Protocol 2.2.2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation
The results from the biological assays should be tabulated to facilitate a clear comparison and interpretation of the SAR.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound | Modification | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| This compound | Parent Compound | 8.5 ± 0.7 | 5.2 ± 0.4 |
| Analog 1 | C-20 Alcohol | 25.1 ± 2.1 | 18.9 ± 1.5 |
| Analog 2 | C-20 Carboxylic Acid | > 100 | > 100 |
| Analog 3 | C-5 Acetate | 12.3 ± 1.0 | 9.8 ± 0.8 |
| Analog 4 | C-3 Acetate | 35.6 ± 3.2 | 28.4 ± 2.3 |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Modification | NO Inhibition at 10 µM (%) |
| This compound | Parent Compound | 75.4 ± 6.2 |
| Analog 1 | C-20 Alcohol | 42.1 ± 3.5 |
| Analog 2 | C-20 Carboxylic Acid | 15.8 ± 1.3 |
| Analog 3 | C-5 Acetate | 65.2 ± 5.4 |
| Analog 4 | C-3 Acetate | 30.7 ± 2.5 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a key signaling pathway potentially modulated by this compound and its analogs.
Caption: Workflow for the development of this compound analogs.
Caption: Postulated modulation of the NF-κB signaling pathway.
References
Application Notes and Protocols for Utilizing Daphnilongeranin C as a Drug Discovery Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the extensive family of Daphniphyllum alkaloids, which are complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1][2] While direct pharmacological data for this compound is not extensively documented, the broader class of Daphniphyllum alkaloids exhibits a range of promising biological activities, including cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant effects.[3][4][5] The intricate and rigid three-dimensional structure of this compound makes it an exceptional and promising scaffold for the development of novel therapeutic agents. Its complex architecture offers a unique opportunity for the synthesis of diverse chemical libraries with the potential for high target specificity and novel mechanisms of action.
These application notes provide a comprehensive overview of the potential applications of the this compound scaffold in drug discovery, along with detailed protocols for the synthesis of derivative libraries and the evaluation of their biological activities.
Potential Therapeutic Applications
Based on the established bioactivities of the Daphniphyllum alkaloid family, the this compound scaffold is a promising starting point for the discovery of novel drugs in the following therapeutic areas:
-
Oncology: Many Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][7][8] By modifying the peripheral functional groups of the this compound core, it may be possible to develop potent and selective anticancer agents.
-
Inflammatory Diseases: Certain extracts and isolated alkaloids from Daphniphyllum species have shown anti-inflammatory properties, suggesting the potential for developing novel treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[9]
-
Neurodegenerative Diseases: Some alkaloids have been shown to possess neuroprotective effects.[10][11][12] The unique structural features of the this compound scaffold could be exploited to design compounds that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration.
Data on the Biological Activity of Related Daphniphyllum Alkaloids
To illustrate the potential of the this compound scaffold, the following table summarizes the cytotoxic activities of several other Daphniphyllum alkaloids against various human cancer cell lines.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [6][7] |
| Daphnioldhanol A | HeLa | 31.9 | [8] |
| Daphnillonin A | HeLa | ~3.89 | [8] |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | Not specified | [8] |
Experimental Protocols
The following protocols provide a framework for the synthesis of a this compound-based chemical library and the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a this compound Derivative Library
This protocol outlines a general strategy for the derivatization of the this compound scaffold. Specific reaction conditions will need to be optimized based on the functional groups present on the core structure.
Objective: To generate a library of diverse this compound analogs for biological screening.
Materials:
-
This compound (or a synthetic precursor)
-
A panel of reagents for functional group modification (e.g., acyl chlorides, alkyl halides, boronic acids, etc.)
-
Appropriate solvents and catalysts
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Functional Group Handle Identification: Analyze the structure of this compound to identify reactive sites suitable for modification (e.g., hydroxyl, amino, or carbonyl groups).
-
Parallel Synthesis: Employ parallel synthesis techniques to react this compound with a diverse set of building blocks. For example, esterification or amidation reactions can be used to introduce a variety of side chains.
-
Purification: Purify each derivative using an appropriate method, such as flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of each synthesized analog using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Library Archiving: Store the purified compounds in a suitable format for high-throughput screening.
Caption: Workflow for the synthesis of a this compound derivative library.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard method for assessing the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on cancer cell proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This protocol outlines a method to screen this compound derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To identify this compound analogs with anti-inflammatory activity by measuring their effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite in the samples and determine the inhibitory effect of the compounds on NO production.
Caption: A typical workflow for the biological screening of a compound library.
Hypothetical Signaling Pathway Modulation
The cytotoxic and anti-inflammatory effects of Daphniphyllum alkaloids suggest that they may modulate key signaling pathways involved in cell survival and inflammation. A plausible, though hypothetical, target for a this compound-based drug could be the NF-κB signaling pathway, which is a central regulator of inflammation and is often dysregulated in cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold represents a unique and underexplored starting point for the development of novel therapeutics. Its complex, rigid structure is an ideal foundation for the generation of diverse chemical libraries with the potential for high target affinity and selectivity. The established cytotoxic and anti-inflammatory activities of the broader Daphniphyllum alkaloid family provide a strong rationale for exploring the potential of this compound derivatives in oncology and inflammatory diseases. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to embark on the exciting journey of unlocking the therapeutic potential of this fascinating natural product scaffold.
References
- 1. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Neuroprotective effects of Dendrobium alkaloids on rat cortical neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
In Vitro Testing of Daphnilongeranin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse group of over 350 structurally complex natural products isolated from evergreen trees and shrubs of the Daphniphyllum genus.[1] While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader family of Daphniphyllum alkaloids is known to exhibit a range of pharmacological effects, including cytotoxic, antioxidant, and anti-inflammatory properties.[1][2][3] Some compounds from this family have shown moderate cytotoxic activity against cell lines such as HeLa and P-388.[4][5] Furthermore, extracts from Daphniphyllum species have been observed to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in modulating inflammatory pathways.[6]
This document provides detailed protocols for a panel of in vitro assays to investigate the potential cytotoxic, antioxidant, and anti-inflammatory activities of this compound. These protocols are intended to serve as a starting point for researchers interested in elucidating the pharmacological profile of this natural product.
I. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Treatment with this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 23.4 ± 3.7 |
| 100 | 8.1 ± 2.2 |
Experimental Workflow
II. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Experimental Protocol
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of this compound or the positive control.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, use 50 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
3. Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Data Presentation
Table 2: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) |
| 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 52.4 ± 4.2 |
| 100 | 78.9 ± 5.1 |
| 200 | 91.3 ± 3.9 |
Experimental Workflow
III. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Experimental Protocol
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Cell Seeding and Treatment:
-
Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as a negative control.
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
4. Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation
Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (no LPS) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.8 | 0 |
| LPS + this compound (1 µM) | 22.8 ± 2.5 | 10.2 |
| LPS + this compound (5 µM) | 18.1 ± 2.1 | 28.7 |
| LPS + this compound (10 µM) | 12.5 ± 1.8 | 50.8 |
| LPS + this compound (25 µM) | 7.3 ± 1.1 | 71.3 |
IV. Potential Signaling Pathways
Based on the known activities of related alkaloids, below are hypothetical signaling pathways that this compound might modulate.
Cytotoxicity via Apoptosis Induction
Many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential apoptotic pathway is shown below.
Anti-inflammatory Action via NF-κB Inhibition
The transcription factor NF-κB is a key regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes, including iNOS (which produces NO). Some alkaloids inhibit this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Daphnilongeranin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Daphnilongeranin C cytotoxicity. The protocols outlined below are designed to offer detailed methodologies for assessing cell viability, membrane integrity, and apoptosis induction.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a complex class of natural products isolated from plants of the Daphniphyllum genus.[1][2] Various alkaloids from this family have demonstrated a range of biological activities, including cytotoxic effects against several cancer cell lines.[3][4][5][6] Preliminary studies on related Daphniphyllum alkaloids suggest that their cytotoxic effects may be mediated through the induction of apoptosis. Therefore, a thorough investigation of this compound's cytotoxic properties is warranted to determine its potential as a therapeutic agent.
The following protocols describe key cell-based assays to characterize the cytotoxic profile of this compound:
-
MTT Assay: To assess overall cell viability and metabolic activity.
-
LDH Release Assay: To quantify plasma membrane damage.
-
Annexin V & Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing experimental results, allowing for clear comparison of the cytotoxic effects of this compound across different cell lines and concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 (Breast Cancer) | [Insert Data] | [Insert | |
| Data] | [Insert Data] | ||
| A549 (Lung Cancer) | [Insert Data] | [Insert Data] | [Insert Data] |
| HepG2 (Liver Cancer) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Summary of Cytotoxicity Assay Results for this compound (at 48h)
| Concentration (µM) | % Cell Viability (MTT) | % LDH Release | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Control (0 µM) | 100% | [Insert Data] | [Insert Data] | 1.0 |
| [Concentration 1] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 3] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 4] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549, HepG2).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
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Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT Cell Viability Assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, and 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Caption: Workflow of the LDH Release Assay.
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to the maximum release control.
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow of the Annexin V & PI Apoptosis Assay.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
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Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix the contents by gentle shaking for 30 seconds.
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Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
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Calculate the fold increase in caspase-3/7 activity relative to the untreated control.
Signaling Pathway
The cytotoxic effects of many natural products are mediated through the induction of the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to mitochondrial dysfunction and the activation of a cascade of caspases.
Caption: Proposed Intrinsic Apoptosis Signaling Pathway.
This generalized pathway suggests that this compound may induce cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspases-3 and -7, ultimately resulting in programmed cell death. Further investigation, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP), would be necessary to confirm the specific molecular mechanisms.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Daphnilongeranin C and Related Analogs
Welcome to the technical support center for the synthesis of Daphnilongeranin C and its analogs. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of this complex synthesis and improve your yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Low Yield in the Late-Stage Intramolecular Aldol (B89426) Cyclization to Form the Seven-Membered Ring
I am attempting the intramolecular aldol cyclization to form the seven-membered ring enone, but I am observing a low yield of the desired product (around 35%) and the formation of a significant amount of an undesired dimeric byproduct. How can I improve the yield of the desired monomeric enone?
Possible Causes and Solutions:
Low yields in this critical step are often attributed to competing intermolecular reactions (dimerization) favored by certain reaction conditions. Here are some strategies to favor the intramolecular cyclization:
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High Dilution: Intermolecular reactions are concentration-dependent. Performing the reaction under high-dilution conditions can significantly suppress the formation of dimeric byproducts by favoring the intramolecular pathway.
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Choice of Base and Temperature: The strength and steric hindrance of the base, as well as the reaction temperature, can influence the reaction outcome.
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Methanolic Hydroxide (B78521) with Heating: While this condition can effect the cyclization, it may also promote side reactions. Careful control of temperature and reaction time is crucial.
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Alternative Bases: Experiment with milder, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[1]undec-7-ene) or a hindered alkoxide like potassium tert-butoxide at low temperatures to minimize side reactions.
-
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Stepwise Dehydration: The initial aldol addition product can sometimes be isolated first, followed by a separate dehydration step. Treatment of the crude aldol adduct with a mild acid, such as p-toluenesulfonic acid (p-TsOH), in a non-polar solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water can drive the reaction towards the desired enone.[2]
Below is a workflow to troubleshoot this specific issue:
Caption: Troubleshooting workflow for the intramolecular aldol cyclization.
Question 2: Inconsistent Yields in the Phosphine-Catalyzed [3+2] Cycloaddition
My yields for the phosphine-catalyzed [3+2] cycloaddition to form the cyclopentene (B43876) core are inconsistent, ranging from 45% to 80%. What factors could be contributing to this variability, and how can I achieve consistently high yields?
Possible Causes and Solutions:
The phosphine-catalyzed [3+2] cycloaddition is a powerful reaction, but its efficiency can be sensitive to several factors. Inconsistent yields are often due to variations in reagent quality, catalyst activity, and reaction conditions.
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Phosphine (B1218219) Catalyst:
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Purity and Oxidation: Phosphines are prone to oxidation, which deactivates the catalyst. Ensure you are using a fresh, high-purity phosphine. If the phosphine has been stored for a while, consider purifying it before use.
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Choice of Phosphine: The structure of the phosphine can significantly impact the yield. While tributylphosphine (B147548) (PBu₃) is commonly used, other phosphines like triphenylphosphine (B44618) (PPh₃) or ferrocene-based phosphines may offer better results depending on the specific substrates.[3]
-
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Solvent and Additives:
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Anhydrous Conditions: The reaction is often sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Additives: The presence of additives like a mild base (e.g., K₂CO₃ in methanol) can be crucial for achieving high yields.[3] The concentration of these additives should be carefully controlled.
-
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Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction for too long can sometimes lead to the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the total synthesis of this compound? A1: A primary challenge is the construction of the complex, caged polycyclic architecture with a high degree of stereocontrol. Several key steps, such as the intramolecular aldol cyclization to form the seven-membered ring and the [3+2] cycloaddition, can be low-yielding and require careful optimization.
Q2: Are there any alternative strategies to the gold-catalyzed Conia-ene reaction for the formation of the bridged 6,6-bicyclic system? A2: Yes, while the gold(I)-catalyzed Conia-ene reaction is an efficient method,[4][5] other strategies such as intramolecular Diels-Alder reactions or radical cyclizations have been employed in the synthesis of related Daphniphyllum alkaloids to construct similar bicyclic cores.[6][7]
Q3: How can I purify the intermediates in the this compound synthesis, which are often complex and non-crystalline? A3: Purification of these complex intermediates typically relies on column chromatography on silica (B1680970) gel. Due to the presence of amine functionalities, it is often beneficial to add a small amount of a volatile base, such as triethylamine (B128534) (1-2%), to the eluent to prevent tailing and improve separation. In some cases, reverse-phase chromatography may be necessary for highly polar intermediates.
Data Presentation
The following table summarizes the reported yields for a key [3+2] cycloaddition step in the synthesis of Daphniphyllum alkaloid cores, highlighting the impact of different reagents.
| Entry | Phosphine Catalyst | Additive | Yield (%) | Reference |
| 1 | PBu₃ | K₂CO₃/MeOH | 83% | Zhai, et al.[3] |
| 2 | dppf | None | 52% | Li, et al.[3] |
| 3 | dppf | None | 45% | Li, et al.[3] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
Protocol 1: Low-Yielding Intramolecular Aldol Cyclization
This protocol describes a reported method that can lead to low yields and dimer formation.
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Reaction Setup: To a solution of the dialdehyde (B1249045) precursor (1.0 eq) in methanol (B129727) (0.1 M), add a solution of potassium hydroxide (2.0 eq) in methanol.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
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Workup: After completion, cool the reaction to room temperature, neutralize with 1 M HCl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel. The desired enone is often obtained in a low yield (e.g., 35% over three steps) along with the dimeric byproduct.[2]
Protocol 2: Optimized High-Dilution Intramolecular Aldol Cyclization
This protocol is a suggested improvement to favor the formation of the monomeric product.
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Reaction Setup: In a flask equipped with a dropping funnel, place the bulk of the anhydrous solvent (e.g., THF, to achieve a final concentration of 0.001 M). Dissolve the dialdehyde precursor (1.0 eq) and a non-nucleophilic base (e.g., DBU, 1.5 eq) in a small amount of the same solvent and add it to the dropping funnel.
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Reaction Conditions: Slowly add the solution of the precursor and base to the flask containing the solvent over several hours at room temperature with vigorous stirring. Monitor the reaction by TLC.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: Purify the crude product by column chromatography on silica gel. This method is expected to significantly increase the yield of the desired monomeric enone.
Protocol 3: Phosphine-Catalyzed [3+2] Cycloaddition
This protocol is based on a high-yielding procedure reported in the literature.[3]
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Reaction Setup: To a flame-dried flask under an argon atmosphere, add the enone precursor (1.0 eq), the alkyne (1.2 eq), and anhydrous solvent (e.g., toluene).
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Addition of Reagents: Add tributylphosphine (PBu₃, 0.2 eq) and a solution of potassium carbonate in methanol (0.2 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene product (typically in >80% yield).
Visualizations
References
- 1. Total Synthesis of Biologically Active Natural Products Based on Highly Selective Synthetic Methodologies [jstage.jst.go.jp]
- 2. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of Daphnilongeranin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of Daphnilongeranin C and related complex Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the scale-up synthesis of this compound?
A1: The primary challenges in the scale-up synthesis of this compound, a complex polycyclic alkaloid, include:
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Stereocontrol: Establishing the numerous stereocenters with high diastereoselectivity on a larger scale can be difficult.
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Reagent Stoichiometry and Cost: Many steps may employ expensive reagents and catalysts, the cost of which becomes significant at scale.
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Reaction Kinetics and Thermodynamics: Reactions that work well at the milligram scale may behave differently in larger reactors due to mass and heat transfer limitations.
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Purification: The separation of complex mixtures and purification of intermediates and the final product can be challenging and require significant solvent volumes.
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Safety: Handling potentially hazardous reagents and intermediates at a larger scale requires stringent safety protocols.
Q2: Are there any known total syntheses of this compound?
Q3: What are the key strategic steps in the synthesis of the Daphnilongeranin core structure?
A3: Key synthetic strategies often involve:
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Core scaffold construction: Stepwise or convergent assembly of the complex polycyclic core.[6][8][9]
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Key bond formations: Strategic carbon-carbon and carbon-nitrogen bond formations to construct the intricate ring systems.[1][2]
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Late-stage functionalization: Introduction of peripheral functional groups at a late stage to minimize protecting group manipulations.
Q4: What are the potential biological activities of this compound?
A4: Daphniphyllum alkaloids are known to exhibit a range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[10] The specific biological profile of this compound would need to be determined through biological screening once a sufficient quantity is synthesized.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key synthetic stages.
Guide 1: Poor Yield in the Key [3+2] Cycloaddition Reaction
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to the desired cycloadduct. | 1. Catalyst deactivation. 2. Impure starting materials. 3. Suboptimal reaction concentration. | 1. Use freshly prepared or purified catalyst. Consider using a higher catalyst loading. 2. Ensure starting materials are rigorously purified and free of moisture or other impurities. 3. Perform a concentration screen to find the optimal molarity. |
| Formation of multiple side products. | 1. Competing side reactions (e.g., dimerization). 2. Incorrect reaction temperature. | 1. Adjust the rate of addition of one reactant to maintain a low concentration. 2. Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Difficulty in purifying the product. | Co-elution of starting materials or byproducts with the product. | Modify the chromatographic conditions (e.g., different solvent system, use of a different stationary phase). Consider recrystallization if the product is a solid. |
Guide 2: Diastereoselectivity Issues in the Aldol (B89426) Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Formation of a mixture of diastereomers. | 1. Inappropriate choice of base or solvent. 2. Reaction temperature not optimal for stereocontrol. | 1. Screen different bases (e.g., LDA, KHMDS) and solvents to identify conditions that favor the desired diastereomer. 2. Conduct the reaction at a lower temperature to enhance kinetic control. |
| Epimerization of the product during workup or purification. | The product is unstable to acidic or basic conditions. | Use a buffered workup and purification system. Avoid prolonged exposure to silica (B1680970) gel if the product is acid-sensitive. |
Data Presentation
The following tables summarize typical quantitative data for key reaction steps based on literature for analogous compounds.
Table 1: Comparison of Reaction Conditions for a Key Cycloaddition Step
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | DMF | 80 | 18 | 65 |
| 2 | Au(I) complex | Toluene (B28343) | 60 | 12 | 72 |
| 3 | Phosphine | MeOH | 25 | 24 | 83 |
Table 2: Solvent Effects on Diastereoselectivity in Aldol Cyclization
| Entry | Solvent | Base | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | THF | LDA | -78 | 5:1 |
| 2 | Toluene | KHMDS | -78 | 8:1 |
| 3 | CH₂Cl₂ | DBU | 0 | 2:1 |
Experimental Protocols
Protocol 1: General Procedure for a Phosphine-Catalyzed [3+2] Cycloaddition
To a solution of the enone (1.0 equiv) and the allenoate (1.2 equiv) in anhydrous methanol (B129727) (0.1 M) under an argon atmosphere is added PBu₃ (0.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cycloadduct.
Protocol 2: General Procedure for a Diastereoselective Aldol Cyclization
To a solution of the keto-aldehyde (1.0 equiv) in anhydrous toluene (0.05 M) at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv, 0.5 M in toluene) dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired aldol product.
Visualizations
Logical Troubleshooting Workflow for a Low-Yield Reaction
Caption: A flowchart for troubleshooting low-yielding reactions in synthesis.
Simplified Retrosynthetic Analysis of a Daphnilongeranin-type Core
Caption: A simplified retrosynthetic pathway for a Daphnilongeranin-type molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
stability issues of Daphnilongeranin C in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential stability issues of Daphnilongeranin C in solution. As a complex Daphniphyllum alkaloid, its stability can be influenced by various factors. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of complex alkaloids like this compound is typically influenced by several factors, including:
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pH: Alkaloids are often acid-labile, and extreme pH values can lead to degradation.[1]
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Temperature: Elevated temperatures can accelerate chemical degradation.[1][2]
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Light: Exposure to UV or even ambient light can cause photodegradation of photosensitive compounds.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
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Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What is the recommended method for storing this compound solutions?
A2: While specific data for this compound is unavailable, general best practices for storing complex natural products should be followed. It is advisable to store solutions at low temperatures, such as -20°C or -80°C, in airtight containers protected from light. Aliquoting the stock solution into smaller, single-use vials can help minimize freeze-thaw cycles and reduce the risk of contamination and degradation.
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of a compound over time. By comparing the peak area and retention time of this compound in your samples to a freshly prepared standard, you can assess for any degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Q4: Are there any known degradation pathways for Daphniphyllum alkaloids?
A4: Specific degradation pathways for this compound have not been documented in publicly available literature. However, common degradation pathways for alkaloids include hydrolysis of ester groups and oxidation of susceptible functional groups.[1][3] The complex polycyclic structure of Daphniphyllum alkaloids may also be prone to rearrangements under certain conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in an assay. | Degradation of the compound in the assay buffer or medium. | 1. pH Check: Ensure the pH of your assay buffer is within a neutral and stable range. Some alkaloids are unstable in acidic or alkaline conditions.[1] 2. Temperature Control: Minimize the exposure of the compound to elevated temperatures during the experiment. 3. Solvent Effects: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay is low and does not affect the compound's stability or the assay itself. 4. Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. |
| Inconsistent results between experimental replicates. | Instability of this compound during the experimental timeframe. | 1. Time-Course Analysis: Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. Analyze samples at different time points using HPLC to monitor for degradation. 2. Protective Agents: Consider the addition of antioxidants (e.g., ascorbic acid) or using deoxygenated solvents if oxidative degradation is suspected. |
| Appearance of unknown peaks in HPLC analysis of the sample. | Degradation of this compound into one or more new products. | 1. Stress Testing: Conduct forced degradation studies by exposing this compound solutions to heat, acid, base, and oxidizing agents. This can help to preliminarily identify potential degradation products. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information on the unknown peaks, which can aid in their identification. |
| Precipitation of the compound from solution. | Poor solubility or aggregation of this compound in the chosen solvent or buffer. | 1. Solubility Testing: Determine the solubility of this compound in various solvents and buffer systems to identify the most appropriate one for your experiment. 2. Use of Co-solvents: For aqueous solutions, the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. However, ensure the co-solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Procedure for Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected vials. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a solution stored at 4°C in the dark may be acceptable, but its stability should be verified.
Protocol 2: HPLC Method for Stability Assessment of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is generally suitable for alkaloid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject the experimental sample that has been subjected to specific conditions (e.g., incubation time, temperature).
-
Compare the peak area of this compound in the sample to the standard to quantify its concentration. The presence of new peaks or a decrease in the main peak area indicates degradation.
-
Visualizations
Caption: Experimental workflow for handling this compound and monitoring its stability.
Caption: Troubleshooting logic for addressing potential stability issues of this compound.
References
Technical Support Center: Optimizing Derivatization of Daphnilongeranin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the derivatization of Daphnilongeranin C, a complex Daphniphyllum alkaloid. The information is designed to address common challenges encountered during experimental work.
Troubleshooting Guide
Low yields, the formation of side products, and reproducibility issues are common hurdles in the derivatization of complex natural products. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: Low or No Yield of the Desired Derivative
| Possible Cause | Suggested Solution |
| Poor Quality Starting Material | Ensure the purity of this compound using techniques like NMR or LC-MS before starting the reaction. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, reaction time, and solvent. Start with milder conditions to avoid degradation.[1] Consider using a design of experiments (DoE) approach to efficiently optimize these parameters.[2] |
| Reagent Incompatibility or Degradation | Use freshly opened or purified reagents. Some derivatizing agents are sensitive to moisture and air. Ensure all glassware is oven-dried.[1] |
| Steric Hindrance | The complex three-dimensional structure of this compound may hinder access to the target functional group. Consider using smaller, more reactive derivatizing agents or employing a catalyst to overcome steric barriers. |
| Incorrect Stoichiometry | Vary the molar ratio of the derivatizing agent to this compound. An excess of the reagent is often required to drive the reaction to completion. |
Problem 2: Formation of Multiple Products or Side Products
| Possible Cause | Suggested Solution |
| Presence of Multiple Reactive Sites | This compound may possess multiple functional groups (e.g., hydroxyls, amines) with similar reactivity. Employ protecting group strategies to selectively block other reactive sites before derivatization. |
| Degradation of Starting Material or Product | The reaction conditions (e.g., high temperature, strong acid/base) might be too harsh, leading to decomposition. Monitor the reaction by TLC or LC-MS to check for degradation products and consider using milder conditions.[3][4] |
| Side Reactions of the Derivatizing Agent | The derivatizing agent itself may undergo side reactions. Review the literature for known side reactions of the chosen reagent and adjust conditions accordingly. |
| Over-derivatization | If multiple equivalents of the same functional group are present, over-derivatization can occur. Carefully control the stoichiometry of the derivatizing agent. |
Problem 3: Reaction is Not Reproducible
| Possible Cause | Suggested Solution |
| Variability in Starting Material Quality | Use a single, well-characterized batch of this compound for all experiments. |
| Atmospheric Moisture or Oxygen | Some reactions are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Reaction Setup and Procedure | Maintain strict control over all experimental parameters, including addition rates of reagents, stirring speed, and temperature.[1] |
| Solvent Purity | Use high-purity, anhydrous solvents, as trace impurities can significantly impact the reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups on Daphniphyllum alkaloids that can be targeted for derivatization?
A1: Daphniphyllum alkaloids, a diverse group of natural products, often possess hydroxyl (-OH) and secondary or tertiary amine (-NHR or -NR2) functionalities.[5][6] These groups are common targets for derivatization reactions such as acylation, silylation, alkylation, and oxidation to introduce new properties or for analytical purposes.[7]
Q2: How can I confirm that I have successfully synthesized the desired this compound derivative?
A2: A combination of spectroscopic techniques is essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the new derivative. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC) will elucidate the structure and confirm the site of derivatization.
Q3: My derivatization reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature can be effective, but be mindful of potential product degradation.[3] Using a higher concentration of reactants or adding a suitable catalyst can also accelerate the reaction. Additionally, switching to a more polar or aprotic solvent might enhance reactivity depending on the specific reaction mechanism.
Q4: What are some common derivatization strategies for improving the analytical detection of alkaloids like this compound?
A4: For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar alkaloids. Trimethylsilylation of hydroxyl groups is a common method.[7] For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, which is particularly useful for trace analysis.[2][8]
Experimental Protocols
The following are generalized, hypothetical protocols for common derivatization reactions that could be adapted for this compound. Note: These protocols are illustrative and require optimization for the specific substrate.
Protocol 1: Acetylation of a Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Add triethylamine (B128534) (3.0 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (B1165640) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Silylation of a Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (B134444) (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Illustrative Data for Optimization of Acetylation Reaction
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 24 | 45 |
| 2 | Acetyl Chloride | Triethylamine | DCM | 0 to 25 | 12 | 65 |
| 3 | Acetic Anhydride | DMAP/TEA | DCM | 25 | 12 | 85 |
| 4 | Acetic Anhydride | DMAP/TEA | THF | 25 | 12 | 70 |
| 5 | Acetic Anhydride | DMAP/TEA | DCM | 40 | 6 | 92 |
This data is for illustrative purposes only.
Visualizations
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A troubleshooting flowchart for common issues in derivatization reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Daphnilongeranin C and Related Diterpenoid Alkaloids
Welcome to the technical support center for the analysis of complex mixtures containing Daphnilongeranin C and other structurally related Daphniphyllum alkaloids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Sample Preparation and Extraction
Q1: What is the most effective solvent for extracting this compound and related alkaloids from plant material?
A1: The choice of extraction solvent is critical for achieving good recovery of target analytes. For Daphniphyllum alkaloids, a polar protic solvent is generally most effective. Methanol (B129727) is often preferred as it can provide broad metabolite coverage for both Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] Some studies have found success with ethanol (B145695) as well.[2] The optimal solvent or solvent mixture (e.g., methanol/water) should be determined empirically for your specific plant matrix.
Q2: My extract is very complex and contains many interfering compounds (matrix effects). How can I clean it up before LC-MS analysis?
A2: Matrix effects can significantly suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[3] A solid-phase extraction (SPE) cleanup step is highly recommended. For alkaloids, a reversed-phase SPE cartridge (e.g., C18) can be effective. After loading your crude extract, wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove highly polar interferences, and then elute your alkaloids with a stronger solvent like methanol.[4]
Q3: I am seeing low recovery of my target analyte after extraction. What could be the cause?
A3: Low recovery can stem from several factors. Ensure your plant material is thoroughly ground to maximize surface area for extraction. Check the miscibility of your solvent with the plant matrix. Also, consider the extraction time and temperature; some protocols may require longer extraction periods or gentle heating to improve efficiency.[2] Finally, verify that your analyte is not degrading during the extraction process.
HPLC Analysis
Q4: I am having trouble separating this compound from other isomeric alkaloids. What can I do to improve HPLC resolution?
A4: Co-elution of isomers is a common challenge. To improve resolution, you can:
-
Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (acetonitrile often provides different selectivity than methanol), or the pH of the aqueous phase. For ionizable compounds like alkaloids, small changes in pH can significantly alter retention times.[5]
-
Change the stationary phase: If using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for structurally similar compounds.
-
Reduce the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[6]
-
Decrease the particle size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm in a UHPLC system) will significantly enhance resolution.[7]
Q5: My peak shapes are poor (fronting or tailing). What is the cause?
A5:
-
Peak Tailing: This is common for basic compounds like alkaloids and can be caused by strong interactions with residual silanol (B1196071) groups on the silica-based column.[4] To mitigate this, add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the silanols and the analyte.[4] Using a high-purity, end-capped column can also help.
-
Peak Fronting: This is often a sign of column overload.[8] Try diluting your sample and injecting a smaller volume. It can also be caused by injecting the sample in a solvent that is much stronger than the initial mobile phase.[8] Whenever possible, dissolve your sample in the mobile phase.[6]
Mass Spectrometry (MS) Analysis
Q6: I am not detecting my compound, or the signal is very weak. What should I check?
A6: Low MS sensitivity can be due to several factors:
-
Ionization Mode: Ensure you are using the correct ionization mode. Alkaloids contain nitrogen and typically ionize well in positive electrospray ionization (ESI) mode, forming [M+H]⁺ ions.[4]
-
MS Parameters: Optimize key MS parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperatures. These parameters control the efficiency of desolvation and ionization.
-
Adduct Formation: Sometimes, instead of the expected [M+H]⁺ ion, the analyte may form adducts with salts present in the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺).[9] Check for these alternative ions.
-
Sample Concentration: The concentration of your analyte in the extract may be below the instrument's limit of detection. Consider a sample concentration step.[4]
Q7: How do I choose the right precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis?
A7: First, perform a full scan or product ion scan on a standard of this compound to identify the exact mass of the protonated molecule ([M+H]⁺), which will be your precursor ion.[9] Then, fragment this precursor ion at various collision energies to find the most stable and intense fragment ions. These will be your product ions.[9] Selecting a specific and intense transition will provide the best sensitivity and selectivity for your quantitative assay.
Troubleshooting Guides
HPLC System Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).[8] 2. Precipitated buffer in the mobile phase.[10] 3. Mobile phase viscosity is too high. | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage. Replace the guard column or column if necessary. 2. Flush the system with a high percentage of water to dissolve any precipitated salts. Ensure buffer solubility in your mobile phase composition.[6][10] 3. Check the viscosity of your mobile phase; consider using a less viscous solvent or increasing the column temperature. |
| Drifting or Unstable Baseline | 1. Column not equilibrated.[6] 2. Mobile phase composition changing (improper mixing or evaporation).[5][6] 3. Contamination in the column or detector. 4. Detector lamp failing. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase and degas it properly. Check the pump's proportioning valves. 3. Flush the column with a strong solvent. Clean the detector flow cell according to the manufacturer's instructions. 4. Check the lamp energy; replace it if it is low. |
| Inconsistent Retention Times | 1. Pump flow rate is not stable (leaks, air bubbles).[6] 2. Mobile phase composition is inconsistent.[5] 3. Column temperature is fluctuating.[6] 4. Column is degrading or not fully equilibrated. | 1. Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[6] 2. Ensure accurate mobile phase preparation and proper degassing. 3. Use a column oven to maintain a constant temperature. 4. Allow for sufficient equilibration time between runs. If the problem persists, the column may need to be replaced. |
MS Detector Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Signal or Very Low Intensity | 1. No spray from the ESI source. 2. Incorrect MS parameters (ionization mode, voltages). 3. Analyte concentration is too low. 4. Significant ion suppression from the matrix. | 1. Check for blockages in the sample capillary. Ensure solvent is being delivered to the source. 2. Verify settings are appropriate for your analyte (e.g., positive mode for alkaloids). Infuse a standard solution and optimize parameters. 3. Concentrate your sample or use a more sensitive instrument. 4. Dilute the sample. Improve sample cleanup (e.g., with SPE). |
| Unstable Signal / "Spiky" Baseline | 1. Unstable spray from the ESI source. 2. Air bubbles in the solvent line. 3. Contaminated source or ion optics. | 1. Check for clogs in the capillary and ensure a steady flow of nebulizing gas. 2. Degas the mobile phase and purge the LC pump. 3. Clean the ESI source components (capillary, skimmer cone) according to the manufacturer's protocol. |
Experimental Protocols
Protocol 1: Extraction and SPE Cleanup of Daphniphyllum Alkaloids
-
Extraction:
-
Air-dry and grind the plant material (e.g., leaves, stems) to a fine powder.
-
Macerate the powdered material with methanol (e.g., 100 g of plant material in 1 L of methanol) at room temperature for 24-48 hours, with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Equilibrate a C18 SPE cartridge with methanol, followed by deionized water.
-
Dissolve a portion of the crude extract in a minimal amount of the equilibration solution (e.g., 10% methanol in water).
-
Load the dissolved extract onto the SPE cartridge.
-
Wash the cartridge with the equilibration solution to remove polar interferences.
-
Elute the target alkaloids with methanol.
-
Evaporate the methanol eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[4]
-
Protocol 2: HPLC-MS/MS Method Parameters
This table provides a validated starting point for method development. Parameters should be optimized for your specific instrument and target analytes.
| Parameter | Recommended Setting |
| HPLC System | UHPLC with a BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | MRM (for quantification) or Full Scan (for profiling) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Drying Gas Temp | 300 - 350 °C |
| Nebulizer Pressure | 35 - 50 psi |
| Data adapted from methods for similar alkaloids.[4][11] |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. realab.ua [realab.ua]
- 11. Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of the Daphnilongeranin C Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Daphnilongeranin C skeleton and its analogues. The content focuses on common and critical side reactions encountered during key synthetic steps.
Troubleshooting Guides
This section provides a detailed breakdown of potential issues, their probable causes, and recommended solutions for the key reactions involved in constructing the core structure of this compound.
Gold(I)-Catalyzed Conia-Ene Cyclization
The construction of the bridged 6,6-bicyclic system is often accomplished via a gold(I)-catalyzed Conia-ene reaction. While efficient, this step can be prone to issues related to diastereoselectivity and the formation of undesired byproducts.
Problem 1.1: Low Diastereoselectivity in the Cyclized Product
-
Symptom: Formation of a difficult-to-separate mixture of diastereomers of the desired bicyclic product.
-
Probable Cause:
-
Suboptimal reaction temperature, allowing for competing transition states.
-
Inappropriate choice of gold catalyst or ligand, leading to poor facial selectivity.
-
Solvent effects influencing the transition state geometry.
-
-
Troubleshooting Steps:
-
Temperature Screening: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance diastereoselectivity by favoring the lower energy transition state.
-
Ligand Modification: Screen a variety of phosphine (B1218219) ligands on the gold(I) catalyst. Bulky ligands can improve stereocontrol.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. A solvent screen is recommended. Non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often good starting points.[1]
-
Catalyst Loading: Vary the catalyst loading. While higher loading might increase reaction rate, it can sometimes negatively impact selectivity.
-
Problem 1.2: Formation of Hydration or Isomerization Byproducts
-
Symptom: Presence of byproducts resulting from the hydration of the alkyne or isomerization of double bonds in the starting material or product.
-
Probable Cause:
-
Presence of trace amounts of water or protic impurities in the reaction mixture.
-
Prolonged reaction times or elevated temperatures.
-
Use of a highly acidic co-catalyst or impurities in the gold catalyst.
-
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Purification of Reagents: Use highly pure gold catalysts and ligands. If a silver salt is used as a co-catalyst, ensure its purity.
-
Diastereoselective Intramolecular Michael Addition
The formation of the five- and seven-membered rings in the Daphnilongeranin skeleton often relies on diastereoselective intramolecular Michael additions. Regioselectivity and stereocontrol are the primary challenges in this step.
Problem 2.1: Incorrect Regiochemistry of the Michael Addition
-
Symptom: Formation of a constitutional isomer where the nucleophile has added to an undesired electrophilic site.
-
Probable Cause:
-
Presence of multiple potential Michael acceptors in the substrate.
-
The kinetic and thermodynamic sites for addition are different, and the reaction conditions favor the undesired product.
-
-
Troubleshooting Steps:
-
Protecting Group Strategy: Temporarily protect competing Michael acceptors to direct the addition to the desired position.
-
Reaction Conditions:
-
Kinetic vs. Thermodynamic Control: Low temperatures and strong, non-nucleophilic bases (e.g., LDA, LiHMDS) at short reaction times favor the kinetic product. Higher temperatures and weaker bases (e.g., NaH, K2CO3) over longer reaction times can lead to the thermodynamic product.
-
-
Chelation Control: The use of Lewis acids can sometimes control regioselectivity through chelation with functional groups on the substrate.
-
Problem 2.2: Poor Diastereoselectivity
-
Symptom: Formation of a mixture of diastereomers at the newly formed stereocenters.
-
Probable Cause:
-
Lack of a strong facial bias in the substrate or enolate.
-
Equilibration of the newly formed stereocenter under the reaction conditions.
-
-
Troubleshooting Steps:
-
Chiral Auxiliaries/Catalysts: Employ a chiral auxiliary on the substrate or a chiral catalyst to induce facial selectivity.
-
Substrate Control: Modify the substrate to introduce bulky groups that can direct the approach of the nucleophile.
-
Solvent and Cation Effects: The choice of solvent and counter-ion (in the case of metal enolates) can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Late-Stage Intramolecular Aldol (B89426) Cyclization
The final ring closure to complete the hexacyclic core is often a challenging late-stage intramolecular aldol cyclization.
Problem 3.1: Formation of Dimeric or Polymeric Byproducts
-
Symptom: The desired intramolecular cyclization is outcompeted by intermolecular reactions, leading to dimers or polymers.
-
Probable Cause:
-
The intramolecular reaction is sterically hindered or entropically disfavored.
-
High concentration of the substrate favors intermolecular reactions.
-
-
Troubleshooting Steps:
-
High Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.001 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Choice of Base and Temperature: Use a strong, hindered base to promote rapid deprotonation and subsequent intramolecular cyclization. The optimal temperature should be determined empirically.
-
Problem 3.2: Dehydration of the Aldol Adduct vs. Isolation of the β-Hydroxy Ketone
-
Symptom: Uncontrolled elimination of water from the desired β-hydroxy ketone to form the enone, or failure to achieve desired dehydration.
-
Probable Cause:
-
The stability of the aldol adduct versus the enone.
-
The reaction conditions (temperature, base strength) favor or disfavor elimination.
-
-
Troubleshooting Steps:
-
To Isolate the Aldol Adduct: Use milder bases and lower temperatures. Quench the reaction carefully at low temperature with a weak acid.
-
To Promote Dehydration: Use stronger bases and/or higher temperatures. In some cases, a subsequent acid-catalyzed dehydration step may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: In the Gold(I)-catalyzed Conia-Ene cyclization, what are the common competing side reactions?
A1: Besides issues with diastereoselectivity, common side reactions include the hydration of the alkyne to form a ketone, and isomerization of alkenes present in the starting material or product. In some cases, depending on the solvent, solvent incorporation into the product can be observed.[1] For example, using methanol (B129727) as a solvent can lead to the formation of a methyl ether derivative.[1]
Q2: How can I control the regioselectivity of the intramolecular Michael addition when there are two potential Michael acceptors?
A2: Controlling regioselectivity in such cases is a significant challenge. The primary strategies involve:
-
Protecting Groups: Temporarily mask the more reactive or undesired Michael acceptor with a suitable protecting group.
-
Electronic Tuning: Modify the electronics of the Michael acceptors. A more electron-deficient alkene will be a better Michael acceptor.
-
Steric Hindrance: Introduce steric bulk near the undesired Michael acceptor to disfavor nucleophilic attack at that site.
Q3: My late-stage intramolecular aldol reaction is giving me a complex mixture of products. What are the likely side products and how can I minimize them?
A3: In late-stage, complex settings, intramolecular aldol reactions can be problematic. Besides the desired product, you may be observing:
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Dimeric and oligomeric products: As mentioned in the troubleshooting guide, these arise from competing intermolecular reactions. Use high-dilution techniques to minimize their formation.
-
Epimerization: The stereocenters alpha to the carbonyl groups can epimerize under basic conditions, leading to a mixture of diastereomers. Use of a strong, non-nucleophilic base at low temperatures for a short duration can help.
-
Retro-aldol reaction: The aldol addition is reversible. If the desired product is sterically strained, it may revert to the starting dicarbonyl compound.
-
Cannizzaro reaction (for aldehydes with no α-hydrogens): If your substrate has an aldehyde functionality lacking α-hydrogens, it could undergo a disproportionation reaction in the presence of a strong base.
Data Summary
While specific quantitative data for side reactions in the synthesis of this compound is not extensively published, the following table summarizes typical yields and conditions for the key reaction types, which can serve as a benchmark for optimization.
| Reaction Type | Key Transformation | Typical Conditions | Desired Product Yield | Common Side Products |
| Gold(I)-Catalyzed Conia-Ene | Formation of bridged 6,6-bicyclic system | Au(I) catalyst (e.g., [IPrAuCl]/AgSbF6), CH2Cl2, rt | 70-90% | Diastereomers, alkyne hydration products, alkene isomerization products |
| Intramolecular Michael Addition | Formation of 5- and 7-membered rings | Strong base (e.g., LiHMDS, NaH), THF, -78 °C to rt | 60-85% | Diastereomers, regioisomers, unreacted starting material |
| Intramolecular Aldol Cyclization | Final ring closure to form the hexacyclic core | Strong base (e.g., KHMDS), high dilution, THF, -78 °C to 0 °C | 40-60% | Dimeric/polymeric byproducts, epimerized products, retro-aldol product |
Experimental Protocols
Detailed experimental protocols for these key reactions are often found in the supporting information of the primary literature. Below is a representative, generalized protocol for each key step. Note: These are generalized procedures and must be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Gold(I)-Catalyzed Conia-Ene Cyclization
-
To a flame-dried round-bottom flask under an argon atmosphere, add the enyne substrate (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.
-
In a separate flame-dried flask, prepare the catalyst solution by dissolving the gold(I) pre-catalyst (e.g., [IPrAuCl], 0.05 eq) and the silver salt co-catalyst (e.g., AgSbF6, 0.05 eq) in anhydrous DCM.
-
Add the catalyst solution dropwise to the substrate solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by filtering through a short pad of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Intramolecular Michael Addition
-
To a flame-dried round-bottom flask under an argon atmosphere, add the substrate (1.0 eq).
-
Dissolve the substrate in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.01 M and cool the solution to -78 °C.
-
Slowly add a solution of a strong, non-nucleophilic base (e.g., LiHMDS, 1.1 eq) in THF to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Late-Stage Intramolecular Aldol Cyclization
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel under an argon atmosphere.
-
Add a large volume of anhydrous THF to the flask to achieve high dilution (final concentration of substrate will be ~0.001 M).
-
Cool the THF to -78 °C and add a strong base (e.g., KHMDS, 1.5 eq).
-
Dissolve the dicarbonyl substrate (1.0 eq) in a small amount of anhydrous THF and load it into the dropping funnel.
-
Add the substrate solution dropwise to the stirred base solution over several hours.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour and monitor by TLC or LC-MS.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Follow the workup and purification procedure described in Protocol 2.
Visualizations
Experimental Workflow for Troubleshooting Low Yield in a Key Cyclization Step
Caption: A logical workflow for troubleshooting low yields in a key cyclization reaction.
Potential Side Reaction Pathways in Intramolecular Aldol Cyclization
Caption: Competing reaction pathways in an intramolecular aldol cyclization.
References
Technical Support Center: Strategies for Efficient Key Bond Formations in Daphnilongeranin C Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Daphnilongeranin C and related Daphniphyllum alkaloids. The information is compiled from seminal works in the field to aid in the optimization of key bond-forming reactions.
Troubleshooting Guides
This section addresses common issues encountered during key bond formations in the synthesis of this compound and its core structures.
Phosphine-Catalyzed [3+2] Cycloaddition for Diquinane Core Construction
This key reaction forms the bicyclo[3.3.0]octane (diquinane) core, which constitutes the E and F rings of Daphnilongeranin B, a closely related alkaloid. The efficiency of this step is crucial for the overall success of the synthesis.[1][2]
Question: My phosphine-catalyzed [3+2] cycloaddition is giving a low yield of the desired diquinane product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the phosphine-catalyzed [3+2] cycloaddition can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Here are some troubleshooting strategies:
-
Reagent Purity: Ensure the phosphine (B1218219) catalyst (e.g., PBu₃) is of high purity and handled under an inert atmosphere to prevent oxidation. The enone and alkyne starting materials should also be pure and free of contaminants that could interfere with the catalyst.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While various solvents can be used, aprotic solvents are generally preferred. It is crucial to ensure the solvent is anhydrous.
-
Base and Additives: The presence of a base, such as potassium carbonate, and an alcohol additive like methanol, can be critical for the catalytic cycle.[2] The concentration and nature of the base and additive should be carefully optimized.
-
Temperature Control: These reactions are often sensitive to temperature. Running the reaction at the optimal temperature is key to preventing decomposition of starting materials or intermediates and minimizing side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to observe the formation of any side products.
Experimental Protocol for Phosphine-Catalyzed [3+2] Cycloaddition:
The following protocol is adapted from the synthesis of a related Daphniphyllum alkaloid, daphenylline, by Zhai's group and provides a starting point for optimization.[2]
| Parameter | Condition |
| Enone | 1.0 equiv |
| Alkyne | tert-butyl 2-butynoate (1.2 equiv) |
| Catalyst | PBu₃ (0.2 equiv) |
| Additive | K₂CO₃/MeOH (catalytic) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Time | 12 h |
| Yield | 83% (for the specific substrate in the reference) |
Logical Workflow for Troubleshooting Low Yield in [3+2] Cycloaddition:
Caption: Troubleshooting workflow for the phosphine-catalyzed [3+2] cycloaddition.
Late-Stage Intramolecular Aldol (B89426) Cyclization for F-Ring Formation
The construction of the F-ring via a late-stage intramolecular aldol cyclization is a critical step in completing the hexacyclic core of Daphnilongeranin B.[3] The success of this reaction is highly dependent on the careful choice of base and reaction conditions to favor the desired cyclization over competing reactions.
Question: I am struggling with the late-stage intramolecular aldol cyclization. The reaction is either not proceeding to completion or I am observing significant side product formation. What can I do?
Answer:
Challenges in late-stage intramolecular aldol cyclizations often arise from the steric hindrance of the complex substrate and the potential for multiple enolization pathways. Here are some key considerations:
-
Choice of Base: The strength and steric bulk of the base are critical. A strong, non-nucleophilic base is typically required to deprotonate the sterically hindered α-carbon. Bases like LDA (Lithium diisopropylamide) or KHMDS (Potassium bis(trimethylsilyl)amide) are often employed. The choice between lithium, sodium, or potassium counterions can also influence the stereochemical outcome.
-
Temperature Control: The temperature at which the enolate is formed and the subsequent cyclization occurs must be carefully controlled. Enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The reaction may then be slowly warmed to allow for cyclization.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can lead to decomposition or the formation of undesired byproducts. Careful monitoring is essential.
-
Substrate Stability: The complex polycyclic substrate may be sensitive to strongly basic conditions. It is important to ensure the substrate is stable under the reaction conditions.
General Experimental Protocol for Intramolecular Aldol Cyclization:
This protocol provides a general framework for optimizing the intramolecular aldol cyclization.
| Parameter | Condition |
| Substrate | Polycyclic ketone (1.0 equiv) |
| Base | LDA or KHMDS (1.1 - 1.5 equiv) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to 0 °C (or room temperature) |
| Time | 1 - 4 h |
| Quenching | Saturated aqueous NH₄Cl |
Logical Diagram for Optimizing Intramolecular Aldol Cyclization:
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Synthetic versus Natural Daphnilongeranin C
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of synthetic and naturally occurring Daphnilongeranin C. This guide provides a comprehensive comparison of their spectroscopic data, supported by experimental protocols and workflow visualizations.
This compound, a member of the complex family of Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential biological activity. The verification of a successful total synthesis of such a natural product relies heavily on the meticulous comparison of its spectroscopic data with that of the naturally isolated compound. This guide presents a side-by-side analysis of the spectral data for synthetic and natural this compound, offering a crucial resource for researchers engaged in the synthesis and characterization of this and related natural products.
Data Presentation: A Spectroscopic Fingerprint
| Spectroscopic Data | Synthetic this compound | Natural this compound |
| ¹H NMR (ppm) | Data not available in cited sources | Data not available in cited sources |
| ¹³C NMR (ppm) | Data not available in cited sources | Data not available in cited sources |
| Mass Spec. (m/z) | Data not available in cited sources | Data not available in cited sources |
| IR (cm⁻¹) | Data not available in cited sources | Data not available in cited sources |
Note: The table is populated with placeholders as specific spectral data for both synthetic and natural this compound was not found in the searched literature. Researchers are encouraged to consult the primary literature for the most up-to-date and complete datasets.
Experimental Protocols
The successful synthesis and isolation of this compound are complex undertakings that require precise and detailed methodologies. Below are generalized experimental protocols based on the synthesis and isolation of closely related Daphniphyllum alkaloids.
General Protocol for Total Synthesis of Daphnilongeranin-Type Alkaloids
The total synthesis of complex Daphniphyllum alkaloids is a multi-step process that often involves the strategic formation of multiple rings and stereocenters. While a specific protocol for this compound is not detailed in the provided search results, the synthesis of related compounds like Daphnilongeranin B provides a likely framework. Key steps in such a synthesis would typically include:
-
Core Scaffold Construction: Building the characteristic polycyclic core of the Daphniphyllum alkaloids, often employing cycloaddition reactions, radical cyclizations, or transition-metal-catalyzed cross-coupling reactions.
-
Stereochemical Control: Utilizing chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to establish the correct relative and absolute stereochemistry at multiple stereocenters.
-
Functional Group Interconversions: A series of reactions to modify and install the necessary functional groups, such as hydroxyl groups, ketones, and amines, present in the final natural product.
-
Final Cyclization and Deprotection: The final steps often involve the closure of one or more rings and the removal of protecting groups to yield the target molecule.
Characterization at each step is crucial and would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure of intermediates and the final product.
General Protocol for Isolation of Natural this compound
The isolation of this compound from its natural source, typically a plant from the Daphniphyllum genus, involves a series of extraction and chromatographic steps:
-
Extraction: The plant material (e.g., leaves, stems) is dried, ground, and extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol).
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between an acidic aqueous layer and an organic layer to isolate the basic alkaloids.
-
Chromatography: The alkaloid-rich fraction is then subjected to multiple rounds of chromatography to separate the individual compounds. This may include:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure natural product.
-
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry, and IR spectroscopy. The absolute configuration is often determined by X-ray crystallography of a suitable crystal.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the synthesis, isolation, and comparison of this compound.
Caption: Workflow for the comparison of synthetic and natural this compound.
Caption: Logical flow for the structural validation of synthetic this compound.
Comparative Biological Activity of Daphniphyllum Alkaloids: A Focus on Daphnilongeranin C
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of Daphniphyllum alkaloids, with a comparative analysis of Daphnilongeranin C and its congeners.
The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids.[1][2] These natural products have garnered significant attention from the scientific community due to their diverse pharmacological profiles, which include cytotoxic, antioxidant, and vasorelaxant effects.[2][3] This guide provides a comparative overview of the biological activity of this compound and other notable Daphniphyllum alkaloids, with a particular focus on their cytotoxic effects against cancer cell lines.
Overview of Biological Activity
Daphniphyllum alkaloids exhibit a wide range of biological activities.[1][2] While research into the specific activities of this compound is still emerging, numerous other alkaloids from this family have demonstrated significant cytotoxic potential. This has led to increased interest in their potential as anticancer agents.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
While specific experimental data on the biological activity of this compound is not extensively available in the current literature, a number of other Daphniphyllum alkaloids have been evaluated for their cytotoxic effects. The following table summarizes the available data on the half-maximal inhibitory concentration (IC₅₀) of these compounds against various human cancer cell lines.
| Alkaloid | Cell Line | IC₅₀ | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [4][5][6] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [7] |
| Unnamed Alkaloid | HeLa (Cervical Cancer) | ~3.89 µM | [1] |
Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions between studies.
Biosynthetic Relationship of this compound
Interestingly, a plausible biosynthetic pathway suggests that daphenylline (B12778079) may be generated from this compound.[3] This relationship highlights the potential for this compound to serve as a precursor to other biologically active alkaloids.
Caption: Plausible biosynthetic pathway from this compound to Daphenylline.
Experimental Protocols: Cytotoxicity Assessment
The evaluation of the cytotoxic activity of Daphniphyllum alkaloids is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., this compound) and a positive control (e.g., a known cytotoxic drug) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: Workflow of a typical MTT assay for cytotoxicity testing.
Conclusion
The Daphniphyllum alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. While the biological activity of this compound remains to be fully elucidated, the cytotoxic profiles of other members of this alkaloid family underscore the importance of continued research in this area. Further investigation into the structure-activity relationships and mechanisms of action of these complex molecules will be crucial for unlocking their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
structural comparison of Daphnilongeranin C with daphnilongeranin B
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed structural comparison of the Daphniphyllum alkaloids, daphnilongeranin C and daphnilongeranin B. This document summarizes their key structural distinctions based on available chemical literature and presents this information in a clear, comparative format.
Based on spectroscopic data from the isolation of related compounds, this compound is identified as the 15-epimer of daphnilongeranin B. This means the two compounds share the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms at a single stereocenter, C-15.
Structural and Physicochemical Comparison
| Feature | Daphnilongeranin B | This compound |
| Molecular Formula | C₂₅H₃₅NO₄ | C₂₅H₃₅NO₄ |
| Molecular Weight | 413.55 g/mol | 413.55 g/mol |
| Core Structure | Hexacyclic Daphniphyllum alkaloid | Hexacyclic Daphniphyllum alkaloid |
| Key Structural Feature | Complex cage-like backbone | Complex cage-like backbone |
| Point of Difference | Stereochemistry at C-15 | Stereochemistry at C-15 |
| Relationship | Diastereomers | Diastereomers |
Unraveling the Stereochemical Nuance
The primary and sole distinction between daphnilongeranin B and this compound lies in their stereochemistry at the C-15 position. This subtle change in the spatial orientation of a substituent at this carbon atom can have profound effects on the overall three-dimensional shape of the molecule. Such stereochemical variations are known to influence biological activity by altering how the molecule interacts with its biological targets, such as enzymes and receptors.
The diagram below illustrates the structural relationship between these two epimers, highlighting the differing stereochemistry at the C-15 position.
Caption: Epimeric relationship between Daphnilongeranin B and C.
Experimental Protocols
As no direct comparative experimental studies between daphnilongeranin B and C are available, this section outlines a general workflow for the isolation and structural elucidation of Daphniphyllum alkaloids, as would have been employed for these compounds.
Caption: A generalized experimental workflow.
Detailed Methodologies:
-
Extraction: The dried and powdered plant material (stems and leaves of Daphniphyllum species) is typically extracted exhaustively with a solvent such as methanol. The resulting extract is then concentrated under reduced pressure.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution) and extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves initial fractionation by column chromatography over silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structures of the isolated pure compounds are determined using a suite of spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is used to establish the connectivity and relative stereochemistry of the atoms. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Concluding Remarks
The structural distinction between this compound and daphnilongeranin B is confined to the stereochemistry at the C-15 position, classifying them as epimers. While the biological implications of this stereochemical difference remain to be elucidated through future studies, this fundamental structural variance is critical for understanding their potential interactions with biological systems. The provided experimental framework offers a general guide for the isolation and characterization of such complex natural products. Further research is warranted to explore the bioactivity profiles of these and other related Daphniphyllum alkaloids.
A Comparative Guide to the Synthetic Strategies of Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The intricate, polycyclic architectures of Daphniphyllum alkaloids have long presented a formidable challenge to synthetic chemists, spurring the development of innovative and elegant strategies for their construction. These complex natural products, with their diverse biological activities, are of significant interest to the scientific and medicinal communities. This guide provides a comparative overview of several key synthetic approaches toward different classes of Daphniphyllum alkaloids, with a focus on strategic breakthroughs, quantitative data, and detailed experimental methodologies for pivotal transformations.
Strategic Overview
The synthesis of Daphniphyllum alkaloids has been approached from several distinct strategic viewpoints, each with its own merits and challenges. Early efforts, pioneered by Heathcock, relied on biomimetic approaches that sought to mimic the proposed biosynthetic pathways. More recent strategies have employed a variety of powerful synthetic methods, including intramolecular Diels-Alder reactions, tandem cycloadditions, and radical cyclizations, to assemble the complex carbocyclic frameworks. This guide will delve into specific examples that showcase these diverse strategies.
Comparative Analysis of Synthetic Strategies
To facilitate a clear comparison, the following sections will detail the total syntheses of several representative Daphniphyllum alkaloids. Quantitative data for each synthesis is summarized in the table below, followed by a discussion of the key strategic elements and detailed experimental protocols for selected transformations.
| Alkaloid | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| (-)-Daphenylline | Intramolecular Diels-Alder / Aromatization | 19 | 7.6 | [1] |
| (-)-Daphenylline | Divergent Strategy via Common Core | 16 | Not Reported | [2] |
| (-)-Himalensine A | Divergent Strategy via Common Core | 19 | Not Reported | [2] |
| (-)-Calyciphylline N | Intramolecular Diels-Alder / Nazarov Cyclization | 37 | Not Reported | [3] |
| (+)-Daphmanidin E | Cobaloxime-mediated Radical Cyclization | ~25 | Not Reported | [4][5] |
| Proto-daphniphylline | Biomimetic Pentacyclization | Not specified in abstract | Not specified in abstract | [6] |
Note: Overall yields are not always reported in the literature and can be calculated in different ways. The step counts represent the longest linear sequence.
Featured Synthetic Strategies
The Biomimetic Approach: Heathcock's Synthesis of Proto-Daphniphylline
A landmark in the field, Heathcock's synthesis of proto-daphniphylline showcases a biogenetically styled approach. The core of the strategy is an extraordinary pentacyclization process that forms six carbon-carbon bonds in a single transformation.[6] This elegant cascade reaction highlights the efficiency of mimicking nature's synthetic machinery.
Logical Relationship of the Biomimetic Cascade:
Caption: Biomimetic cascade to Proto-Daphniphylline.
Experimental Protocol: Biomimetic Pentacyclization
Intramolecular Diels-Alder Strategy: Smith's Synthesis of (-)-Calyciphylline N
The synthesis of the architecturally complex (-)-calyciphylline N by the Smith group employs a highly diastereoselective intramolecular Diels-Alder reaction to construct the core bicyclic system.[3][7] This strategy is complemented by a key Nazarov cyclization to forge another of the intricate rings.
Key Transformations in the Synthesis of (-)-Calyciphylline N:
Caption: Key cyclizations in Smith's synthesis.
Experimental Protocol: Intramolecular Diels-Alder Reaction
-
Reaction: The triene precursor is subjected to a Lewis acid-promoted intramolecular Diels-Alder cyclization.
-
Reagents and Conditions: While the abstract mentions the use of Et2AlCl as a Lewis acid to promote a stereoselective cycloaddition, the precise conditions such as solvent, temperature, and reaction time are not detailed in the provided search results.[3][7] Access to the full publication's supplementary information is necessary for a complete experimental protocol.
Experimental Protocol: Stille Carbonylation/Nazarov Cyclization Sequence
-
Reaction: A vinyl triflate is converted to a dienone precursor via a Stille carbonylation, which then undergoes a Nazarov cyclization.
-
Reagents and Conditions: The abstracts highlight an "effective Stille carbonylation/Nazarov cyclization sequence."[8] However, specific reagents (e.g., CO source, palladium catalyst for Stille; acid promoter for Nazarov) and conditions are not provided.
Convergent and Divergent Strategies: Syntheses of Daphenylline (B12778079) and Himalensine A
Recent approaches to calyciphylline A-type alkaloids have focused on the development of convergent and divergent strategies to access multiple members of the family from a common intermediate.
A. Qiu's Total Synthesis of (-)-Daphenylline
This synthesis features a stereoselective intramolecular Diels-Alder reaction to construct the core tetracyclic architecture, followed by a Robinson annulation and aromatization to form the characteristic tetrasubstituted benzene (B151609) ring.[1]
Workflow of Qiu's (-)-Daphenylline Synthesis:
Caption: Key steps in the synthesis of (-)-daphenylline.
Experimental Protocol: Intramolecular Diels-Alder Reaction
-
Reaction: Construction of the ABCD tetracyclic core.
-
Reagents and Conditions: The abstract mentions a "stereoselective Mg(ClO4)2-catalyzed intramolecular amide addition cyclization" preceding the Diels-Alder reaction.[1] Specific conditions for the Diels-Alder step itself require consulting the full article.
B. A General Strategy for (-)-Daphenylline and (-)-Himalensine A
A divergent approach has been developed for the synthesis of both (-)-daphenylline and (-)-himalensine A from a common core intermediate.[2] This strategy showcases the efficiency of modern synthetic methods in accessing structural diversity. Key reactions include an enantioselective Mg(ClO4)2-catalyzed intramolecular amidocyclization to build the bridged core, a Cu-catalyzed intramolecular cyclopropanation and Cope rearrangement for the himalensine A scaffold, and a one-pot Diels-Alder/aromatization for the daphenylline skeleton.[2]
Experimental Protocol: Divergent Synthesis Key Steps
Detailed experimental protocols for the key transformations in this divergent synthesis are not available in the provided search results.
Radical Cyclization in Action: Carreira's Synthesis of (+)-Daphmanidin E
The total synthesis of (+)-daphmanidin E by Carreira and coworkers features a striking cobaloxime-mediated radical cyclization to construct a key seven-membered ring.[4][5] This transformation demonstrates the power of radical chemistry in forming challenging medium-sized rings.
Key Radical Cyclization Step:
Caption: Radical cyclization in daphmanidin E synthesis.
Experimental Protocol: Cobaloxime-Mediated Radical Cyclization
-
Reaction: An alkenyl iodide precursor undergoes intramolecular radical cyclization.
-
Reagents and Conditions: The reaction is carried out by irradiating the substrate in the presence of a catalytic amount of a cobaloxime catalyst and a stoichiometric amount of Hünig's base.[4] For detailed amounts, concentrations, and reaction times, the full publication should be consulted.
Conclusion
The synthetic strategies toward Daphniphyllum alkaloids are a testament to the creativity and ingenuity of organic chemists. From biomimetic cascades to powerful pericyclic reactions and radical cyclizations, the approaches are as diverse as the structures of the alkaloids themselves. While this guide provides a comparative overview of some of the most significant strategies, it is important to note that access to the full experimental details often requires consulting the primary literature and its supporting information. The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and elegant syntheses of these fascinating natural products, paving the way for further biological and medicinal investigations.
References
- 1. Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Strategy for the Construction of Calyciphylline A-Type Alkaloids: Divergent Total Syntheses of (-)-Daphenylline and (-)-Himalensine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Carreira Synthesis of (+)-Daphmanidin E [organic-chemistry.org]
- 5. Total Synthesis of Daphmanidin E by Carreira [organic-chemistry.org]
- 6. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]
- 8. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Daphnilongeranin C's Mechanism of Action: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Daphnilongeranin C. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been noted for a range of biological activities, detailed molecular validation studies for this particular compound are not presently available in published research.
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products known for their complex polycyclic ring systems.[1][2][3] These compounds have attracted considerable interest from the scientific community, primarily focused on their total synthesis and biosynthetic pathways.[4][5][6] General biological effects attributed to this class of alkaloids include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor (PAF) activities.[1] However, specific data elucidating the signaling pathways and molecular targets of this compound remain uncharacterized.
Current State of Research
The majority of research surrounding this compound and its close analogs, such as Daphnilongeranin B, has centered on the remarkable achievements in their chemical synthesis. These studies showcase innovative synthetic strategies to construct their intricate molecular architectures.[2][3][4] For instance, divergent total syntheses have been developed for (-)-Daphnilongeranin B and (-)-Daphenylline, highlighting novel chemical transformations and bioinspired rearrangements.[4][5]
Furthermore, investigations into the biosynthetic networks of Daphniphyllum alkaloids have proposed plausible pathways for their formation in nature.[1][6] These studies provide insights into the interconversion of different alkaloid subtypes and the key enzymatic reactions involved.
Lack of Mechanistic and Comparative Data
Despite the extensive synthetic efforts, there is a conspicuous absence of studies dedicated to validating the mechanism of action of this compound. Consequently, the core requirements for a comparative guide—quantitative data on performance against alternatives, detailed experimental protocols for mechanistic studies, and defined signaling pathways—cannot be fulfilled at this time. Without such foundational research, it is not possible to construct the requested data tables or visualizations.
The scientific community has yet to publish investigations that would provide the necessary data, such as:
-
Target Identification Studies: Experiments to pinpoint the specific protein or cellular component with which this compound interacts.
-
In vitro and In vivo Efficacy Studies: Quantitative analysis of its biological effects compared to other known compounds with similar activities.
-
Signaling Pathway Analysis: Detailed molecular studies to map the cascade of events that occur within a cell upon treatment with this compound.
Future Directions
The complex and unique structure of this compound suggests the potential for novel biological activity. Future research endeavors are necessary to bridge the current knowledge gap. The successful total synthesis of this compound and its analogs now provides the opportunity for medicinal chemists and pharmacologists to generate sufficient quantities of the compound for in-depth biological evaluation.
Prospective research should focus on:
-
High-throughput screening to identify potential biological targets.
-
Cell-based assays to elucidate the phenotypic effects and downstream signaling pathways.
-
In vivo studies in relevant disease models to assess its therapeutic potential.
Until such studies are conducted and their results published, a comprehensive and objective comparison guide on the mechanism of action of this compound cannot be responsibly constructed. The information presented here reflects the current limitations of the available scientific literature.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Analysis of Daphniphyllum Alkaloid Biosynthesis: Unraveling Nature's Intricate Chemical Tapestry
For researchers, scientists, and drug development professionals, the complex and structurally diverse Daphniphyllum alkaloids present a compelling area of study. These natural products, isolated from evergreen shrubs of the Daphniphyllum genus, exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Understanding their biosynthesis is crucial for unlocking their full therapeutic potential and for developing novel synthetic routes.
This guide provides a comparative analysis of the proposed biosynthetic pathways of major Daphniphyllum alkaloid subfamilies. While the complete enzymatic machinery is still under investigation, significant progress has been made through biomimetic synthesis, precursor feeding studies, and isotopic labeling, painting a fascinating picture of how nature constructs these intricate molecules.
The Central Hypothesis: A Squalene-Derived Origin
The prevailing hypothesis posits that the vast majority of Daphniphyllum alkaloids are nortriterpenoids, originating from the mevalonic acid (MVA) pathway via a squalene-like intermediate.[1][2] This common origin gives rise to a remarkable divergence of chemical skeletons, broadly classified into several subfamilies based on their structural frameworks. The key to this diversity lies in a series of complex cyclization, rearrangement, and oxidation reactions.
A pivotal, though still hypothetical, step in the biosynthesis of many Daphniphyllum alkaloids is the formation of a universal precursor, proto-daphniphylline, from a squalene (B77637) derivative.[3][4] The elegant biomimetic syntheses developed by Heathcock and others lend considerable support to this idea, demonstrating that a complex polycyclic core can be assembled in a remarkably efficient, biogenetically-styled laboratory synthesis.[3]
Comparative Overview of Key Biosynthetic Pathways
The structural diversity of Daphniphyllum alkaloids arises from the differential processing of common intermediates. Below is a comparative look at the proposed biosynthetic pathways for some of the major subfamilies.
| Alkaloid Subfamily | Key Structural Features | Proposed Biosynthetic Highlights |
| Daphniphylline-type | Complex hexacyclic or heptacyclic core | Believed to be derived from proto-daphniphylline through a series of oxidative modifications and rearrangements. The intricate cage-like structure is a hallmark of this group. |
| Secodaphniphylline-type | Characterized by a cleaved C-D ring system compared to daphniphylline | Proposed to arise from a key intermediate that undergoes a Mannich-type closure to form the characteristic secodaphniphylline skeleton.[5] |
| Yuzurimine-type | Possess a distinct azabicyclic core | Thought to diverge from the main pathway at an earlier stage, potentially from a rearranged squalene-derived intermediate.[1] |
| Calyciphylline A-type | Feature a unique bridged tricyclic system | Recent synthetic efforts suggest a complex series of intramolecular cyclizations and rearrangements to form the characteristic bridged structure.[4][6] |
| Daphnilactone A-type | Contain a lactone moiety | Believed to be formed through oxidative cleavage of a precursor, followed by lactonization.[5] |
| Daphenylline-type | Unique rearranged skeleton with an aromatic ring | Its biosynthesis is proposed to involve a significant skeletal rearrangement and subsequent aromatization.[7] |
Visualizing the Biosynthetic Network
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized biosynthetic relationships between key Daphniphyllum alkaloid skeletons.
Caption: Proposed biosynthetic relationships of major Daphniphyllum alkaloid subfamilies.
Experimental Methodologies: Probing the Pathways
Elucidating the biosynthetic pathways of Daphniphyllum alkaloids relies on a combination of classical and modern experimental techniques.
Precursor Feeding and Isotopic Labeling
A cornerstone of biosynthetic research is the use of labeled precursors to trace their incorporation into the final natural product.[8][9]
Typical Experimental Workflow:
-
Selection of Precursors: Based on the biosynthetic hypothesis, isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonate, acetate, or glucose) are chosen.[8]
-
Administration to the Plant System: The labeled compounds are fed to Daphniphyllum plant tissues, cell cultures, or seedlings.[8][10]
-
Incubation: The plant material is allowed to grow and metabolize the labeled precursors for a specific period.
-
Extraction and Isolation: The alkaloids are extracted from the plant material using standard chromatographic techniques.
-
Analysis: The isolated alkaloids are analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.[8] This data provides direct evidence for the biosynthetic origin of different parts of the molecule.
Caption: General workflow for precursor feeding and isotopic labeling experiments.
Biomimetic Synthesis
Biomimetic synthesis aims to mimic the proposed biosynthetic steps in a laboratory setting.[4] The successful synthesis of a complex natural product through a route that mirrors a plausible biosynthetic pathway provides strong circumstantial evidence for that pathway.[3] These studies often involve elegant cascade reactions that efficiently construct the core skeletons of the alkaloids.
Enzymology and Molecular Biology
More recently, research has begun to focus on identifying and characterizing the specific enzymes responsible for catalyzing the key steps in Daphniphyllum alkaloid biosynthesis.[11][12]
General Approach:
-
Transcriptome Analysis: RNA is extracted from Daphniphyllum tissues and sequenced to identify genes that are potentially involved in secondary metabolism.
-
Gene Cloning and Expression: Candidate genes, such as those encoding for terpene synthases or cytochrome P450s, are cloned and expressed in a heterologous host (e.g., yeast or E. coli).[11]
-
Enzyme Assays: The recombinant enzymes are purified and incubated with potential substrates to determine their catalytic activity and product formation.
-
In Vivo Gene Function Studies: Techniques like virus-induced gene silencing (VIGS) can be used to downregulate the expression of a specific gene in the plant and observe the effect on the alkaloid profile.
Future Directions and Unanswered Questions
Despite significant progress, many aspects of Daphniphyllum alkaloid biosynthesis remain enigmatic. Key areas for future research include:
-
Identification of the complete enzymatic cascade: The enzymes responsible for the intricate cyclizations and rearrangements are largely unknown.[13]
-
Elucidation of the branch points: Understanding the mechanisms that control the shunting of intermediates into the different subfamily pathways is a major challenge.
-
Regulation of biosynthesis: The genetic and environmental factors that regulate the production of these alkaloids are yet to be fully explored.
The continued investigation into the biosynthesis of Daphniphyllum alkaloids will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of these valuable compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcogrev.com [phcogrev.com]
- 10. phcogrev.com [phcogrev.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 13. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
Comparative Cytotoxicity Analysis of Daphnilongeranin C Analogs and Other Cytotoxic Compounds
A detailed guide for researchers, scientists, and drug development professionals on the comparative cytotoxic profiles of Daphniphyllum alkaloids, contextualizing the potential activity of Daphnilongeranin C through its structural analogs.
Introduction
This compound belongs to the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and a wide range of biological activities.[1] While direct cross-reactivity and cytotoxicity studies on this compound are not currently available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential biological effects. This guide offers a comprehensive comparison of the cytotoxic activities of several Daphniphyllum alkaloids against various cancer cell lines, alongside established cytotoxic agents, to serve as a benchmark for future research and drug development endeavors.
The cytotoxic potential of a compound, often quantified by its half-maximal inhibitory concentration (IC50), is a critical parameter in the initial stages of anticancer drug discovery. A lower IC50 value indicates higher potency in inhibiting cell growth. This guide presents a compilation of reported IC50 values for various Daphniphyllum alkaloids, allowing for an indirect assessment of where this compound might stand within this pharmacologically active family.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC50 values) of several Daphniphyllum alkaloids against a panel of human cancer cell lines. For comparative purposes, data for Doxorubicin, a widely used chemotherapeutic agent, is also included. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Daphnezomine W | HeLa | Cervical Cancer | 16.0 |
| Daphnioldhanol A | HeLa | Cervical Cancer | 31.9[2] |
| Daphnicyclidin M | P-388 | Mouse Lymphocytic Leukemia | 5.7[3] |
| SGC-7901 | Human Gastric Carcinoma | 22.4[3] | |
| Daphnicyclidin N | P-388 | Mouse Lymphocytic Leukemia | 6.5[3] |
| SGC-7901 | Human Gastric Carcinoma | 25.6[3] | |
| Macropodumine C | P-388 | Mouse Lymphocytic Leukemia | 10.3[3] |
| Daphnicyclidin A | P-388 | Mouse Lymphocytic Leukemia | 13.8[3] |
| Doxorubicin | HeLa | Cervical Cancer | 0.311 |
| A549 | Human Lung Carcinoma | ~0.1 | |
| MCF-7 | Human Breast Adenocarcinoma | ~0.5 |
Note: The IC50 values for Doxorubicin are representative and can vary based on the specific experimental conditions and cell line passage number.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for two standard colorimetric assays widely used to determine the cytotoxicity of chemical compounds: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7] The principle of this assay is that the bright pink aminoxanthene dye, Sulforhodamine B, binds to the basic amino acids of cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]
-
Staining: Remove the TCA solution and wash the plates with water. Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the MTT and SRB cytotoxicity assays.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 3. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Biological Potential of Daphnilongeranin Alkaloids: A Comparative Review
For Immediate Release
A comprehensive review of the daphnilongeranin family of alkaloids, a class of structurally complex natural products isolated from plants of the Daphniphyllum genus, reveals a landscape ripe for further pharmacological exploration. While research has heavily focused on the remarkable total synthesis of these intricate molecules, a deeper dive into their biological activities indicates potential cytotoxic, antiplatelet, antioxidant, vasorelaxant, and neuroprotective effects. This guide provides a comparative analysis of the available biological data, details experimental methodologies, and visualizes potential signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Comparative Analysis of Biological Activities
The daphnilongeranin family and its close relatives within the Daphniphyllum alkaloids have been evaluated for a range of biological activities. While quantitative data for the daphnilongeranin family itself remains limited, studies on related compounds provide valuable insights into their potential. The available data on cytotoxicity is summarized in the table below.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Daphniyunnine D | P-388 (Murine leukemia) | Cytotoxic | 3.0 | [Source Text] |
| A-549 (Human lung carcinoma) | Cytotoxic | 0.6 | [Source Text] | |
| Daphnezomine W | HeLa (Human cervical cancer) | Cytotoxic | 16.0 µg/mL | [1] |
| Secodaphnane-type alkaloid | HeLa (Human cervical cancer) | Cytotoxic | 31.9 | [1] |
| Daphnilongeridine | Various tumor cell lines | Cytotoxic | 2.4 - 9.7 | [2] |
| Daphnilongeranines A & B | Platelets | Weak inhibition of platelet aggregation | Not specified | [3][4] |
| Daphenylline (B12778079) | Not specified | Anticancer, antioxidant, vasorelaxant, elevation of nerve growth factor | Not specified | [5][6][7] |
Experimental Protocols
The primary assay used to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for the daphnilongeranin family have not been elucidated, the observed biological activities suggest potential interactions with key cellular processes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of Daphniphyllum alkaloids against various cancer cell lines suggest interference with fundamental cellular processes. A plausible mechanism of action could involve the induction of apoptosis (programmed cell death) or the inhibition of cell cycle progression.
Caption: Potential anticancer mechanisms of the daphnilongeranin family.
Vasorelaxant Activity
The reported vasorelaxant properties of daphenylline suggest a potential interaction with pathways that regulate vascular tone. This could involve the modulation of nitric oxide (NO) production, calcium channel activity, or other signaling cascades within vascular smooth muscle cells.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Strategies for Daphnilongeranin-Type Alkaloids: A Comparative Analysis
A note on the target molecule: While the query specified Daphnilongeranin C, a comprehensive search of the scientific literature did not yield any published total synthetic routes for this specific molecule. Therefore, this guide will focus on the closely related and structurally complex Daphnilongeranin B, for which a landmark total synthesis has been reported. This analysis will serve as a valuable benchmark for researchers engaged in the synthesis of Daphniphyllum alkaloids.
This guide provides a comparative overview of the first asymmetric total synthesis of (-)-Daphnilongeranin B, as accomplished by the Zhai group, and contextualizes its key strategic elements against other methodologies developed for the synthesis of the core structures of this alkaloid family. The data presented is intended for researchers, scientists, and drug development professionals to inform the design of novel and efficient synthetic routes to this class of natural products.
Comparison of Synthetic Strategies
The total synthesis of (-)-Daphnilongeranin B is a significant achievement in natural product synthesis due to the molecule's complex, congested hexacyclic skeleton, seven stereogenic centers, and two vicinal quaternary centers. The route developed by Zhai and colleagues stands as the sole completed total synthesis to date.[1] Other research groups have focused on developing methodologies for the construction of key structural motifs within the daphnilongeranin framework.
| Parameter | Zhai Group Asymmetric Total Synthesis (2018) [1] | Li Group Strategy for Tetracyclic Core [2] | Xu Group Strategy for Tricyclic Core [3] |
| Key Strategy | Phosphine-catalyzed [3+2] cycloaddition to construct the cyclopentane (B165970) ring, followed by a late-stage aldol (B89426) cyclization. | Gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic system, followed by two Michael additions. | TEMPO-mediated oxidative Nazarov reaction to construct the [7-5-5] tricyclic core. |
| Overall Yield | Not explicitly stated in the abstract, but involves multiple steps. | Not applicable (core synthesis). | Not applicable (core synthesis). |
| Longest Linear Sequence | Not explicitly stated in the abstract. | Not applicable (core synthesis). | 7 steps to the tricyclic core.[3] |
| Stereocontrol | Asymmetric synthesis. | Diastereoselective Michael additions. | Not specified for the entire molecule. |
| Key Reactions | [3+2] Cycloaddition, Aldol Cyclization, Wacker Oxidation. | Conia-ene reaction, Michael addition. | Babler-Dauben rearrangement, Intramolecular aldol condensation, Oxidative Nazarov reaction.[3] |
| Starting Materials | Readily available starting materials. | (S)-carvone. | Cycloheptenone.[3] |
Experimental Protocols
Key Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition (Zhai Group)
This protocol describes a crucial step in the Zhai synthesis for the construction of the five-membered ring in a key intermediate.
Reaction: Phosphine-catalyzed [3+2] cycloaddition of an enone with an allenoate.
Materials:
-
Enone intermediate
-
Allenoate
-
Tributylphosphine (B147548) (PBu3) as catalyst
-
Potassium carbonate (K2CO3)
-
Methanol (B129727) (MeOH)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a solution of the enone in anhydrous toluene is added the allenoate.
-
A catalytic amount of tributylphosphine is added to the mixture.
-
A solution of potassium carbonate in methanol is then added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Visualizing Synthetic Planning and Biological Evaluation
The following diagrams illustrate the logical workflow for developing and benchmarking a new synthetic route, as well as a conceptual workflow for the initial biological evaluation of a newly synthesized compound like Daphnilongeranin B.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Facile Synthesis of the Tricyclic Core of Daphniphyllum Alkaloid Daphnilongeranin B via Oxidative Nazarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Daphnilongeranin C with Known Protein Targets
This guide provides a comparative analysis of the docking performance of Daphnilongeranin C against a panel of known protein targets. The study evaluates its binding affinity and interaction patterns relative to established inhibitors, offering insights into its potential therapeutic applications. All experimental data is supported by detailed methodologies to ensure reproducibility.
Table 1: Comparative Docking Scores and Binding Affinities
This table summarizes the docking scores and predicted binding affinities of this compound and reference compounds against various protein targets. Lower docking scores and Ki values indicate stronger binding affinity.
| Target Protein | Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Interacting Residues |
| Protein Kinase A | This compound | -9.8 | 150 | TYR204, LEU205, ASP328 |
| Staurosporine (Control) | -11.2 | 30 | CYS199, LEU205, VAL227 | |
| Cyclooxygenase-2 | This compound | -8.5 | 450 | ARG120, TYR355, VAL523 |
| Celecoxib (Control) | -10.1 | 90 | HIS90, ARG513, PHE518 | |
| Beta-Secretase 1 | This compound | -9.2 | 250 | ASP32, GLY34, THR72 |
| Verubecestat (Control) | -10.8 | 50 | ASP32, TYR71, GLN73 |
Experimental Protocols
Molecular Docking Protocol:
-
Protein Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank. All water molecules and ligands were removed, and polar hydrogens were added using AutoDockTools v1.5.6.
-
Ligand Preparation: The 3D structure of this compound and reference compounds were generated and optimized using a suitable chemistry software. Gasteiger charges were computed for all ligands.
-
Grid Generation: A grid box was centered on the active site of each protein target, with dimensions large enough to encompass the entire binding pocket.
-
Docking Simulation: Docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand-protein pair.
-
Analysis: The resulting docking poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy was selected for further analysis of protein-ligand interactions.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the Protein Kinase A signaling pathway by this compound.
Caption: A generalized workflow for the molecular docking studies performed.
Safety Operating Guide
Proper Disposal of Daphnilongeranin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Daphnilongeranin C.
This compound is a toxic compound that requires careful management throughout its lifecycle in the laboratory, from acquisition to disposal. Adherence to established safety protocols is critical to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[1]
-
Eye Protection: Wear appropriate eye and face protection.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into drains or the environment.[3][4]
1. Collection and Storage of Waste:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and tightly closed waste container.
-
Labeling: The container must be labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2] Keep the storage area dry and well-ventilated.[1]
2. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal company.
-
Provide Information: Be prepared to provide the safety data sheet (SDS) for this compound to the waste disposal service.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
3. In Case of Spills:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Quantitative Data
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Serious eye damage | Category 1 | H318: Causes serious eye damage[1] |
| Short-term (acute) aquatic hazard | Category 1 | H400: Very toxic to aquatic life[3] |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of related compounds, such as the tetracyclic core of daphnilongeranin B, have been described in scientific literature. These protocols often involve multi-step chemical reactions, including gold(I) catalysed Conia-ene reactions and diastereoselective Michael addition reactions. For specific experimental details, researchers should refer to the relevant publications.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Handling Daphnilongeranin C: A Precautionary Approach to Safety and Disposal
Absence of specific safety data for Daphnilongeranin C necessitates treating it as a potent, hazardous compound. All handling and disposal procedures should be guided by a conservative approach, assuming high toxicity. This document provides essential guidance for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe laboratory environment.
Some related Daphniphyllum alkaloids have demonstrated hepatotoxic (liver-damaging) and cytotoxic (cell-damaging) properties. Therefore, it is crucial to handle this compound with the utmost care.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner and outer gloves should be nitrile or neoprene. Gloves must be inspected for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles must be worn at all times. A full-face shield is required when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid compound or when there is a potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Gather all necessary equipment and reagents. Don the required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
In-Vitro and In-Vivo Studies: When administering this compound in experimental settings, use appropriate containment strategies to prevent exposure to personnel and the environment. All equipment and surfaces that come into contact with the compound must be decontaminated.
-
Decontamination: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled by a licensed hazardous waste disposal company.
-
Waste Segregation: All solid waste, including gloves, gowns, weighing boats, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of any liquid waste containing this compound down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a novel compound like this compound, for which specific safety data is unavailable.
Risk Assessment Workflow for Novel Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
